Ach-806
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGOXONRXFGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870142-71-5 | |
| Record name | ACH-806 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACH-806 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ACH-806: A Deep Dive into its Mechanism of Action as an HCV NS4A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV).[1] It exhibits a novel mechanism of action by targeting the viral non-structural protein 4A (NS4A).[1][2] This technical guide provides an in-depth analysis of the molecular interactions, effects on the viral replication complex, and the experimental basis for our understanding of this compound's function. The information presented is collated from key research articles to serve as a comprehensive resource for professionals in the field of antiviral drug development.
Core Mechanism of Action: Targeting the HCV Replication Complex
This compound functions as an NS4A antagonist, inhibiting HCV RNA replication.[1][2] Its primary mode of action does not involve the direct inhibition of HCV polyprotein translation or processing.[1] Instead, this compound instigates a series of events that culminate in the disruption of the viral replication complex (RC).[1]
Upon administration, this compound triggers the formation of a 14 kDa homodimeric form of NS4A (p14).[1] The emergence of p14 is associated with a reduction in the levels of both NS3 and NS4A within the replication complexes.[1][2] This reduction is a consequence of the accelerated degradation of these proteins, which is a direct result of this compound's interaction with NS4A.[1] The depletion of NS3 and NS4A from the RCs effectively halts viral RNA replication.[1]
The interaction between NS3 and NS4A is crucial for the proper functioning of the HCV replication machinery. NS4A acts as a cofactor for the NS3 protease and helicase activities. By binding to NS4A, this compound disrupts this critical interaction, leading to the observed downstream effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Virus Genotype | Cell Line | Reference |
| EC50 | 14 nM | Genotype 1b | Huh-luc/neo | [2][3] |
Table 1: In Vitro Efficacy of this compound
| Mutation | Location | Amino Acid Change | Fold Resistance | Reference |
| C16S | NS3 | Cysteine to Serine | >100 | [4] |
| A39V | NS3 | Alanine to Valine | >100 | [4] |
Table 2: Resistance Mutations to this compound
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature.
HCV Replicon Assay for EC50 Determination
This assay is used to determine the concentration of this compound that inhibits 50% of HCV replication in a cellular context.
Cell Line: Huh-luc/neo cells, which are human hepatoma cells containing an HCV genotype 1b replicon with a luciferase reporter gene.[5]
Protocol:
-
Huh-luc/neo cells are seeded in 96-well plates at a density of 8,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[5]
-
After 24 hours, serial dilutions of this compound in 100% dimethyl sulfoxide (DMSO) are added to the cells. The final DMSO concentration is maintained at 0.5%.[5]
-
The cells are incubated for an additional 72 hours (for a total of 96 hours post-seeding).[5]
-
The level of HCV replicon replication is quantified by measuring the luciferase activity using a commercial luciferase assay kit.[5]
-
The EC50 value is calculated from the dose-response curve.
Resistance Selection Studies
These studies are performed to identify viral mutations that confer resistance to this compound.
Protocol:
-
HCV replicon cells are cultured in the presence of increasing concentrations of this compound.[4]
-
Cell clones that are able to replicate in the presence of high concentrations of the inhibitor are selected and expanded.[4]
-
The entire coding region of the HCV replicon from these resistant clones is sequenced to identify mutations.[4]
-
Reverse genetics is then used to introduce the identified mutations into a wild-type replicon to confirm that these specific mutations are responsible for the resistance phenotype.[4]
Immunoprecipitation and Western Blotting for Protein Analysis
This method is used to analyze the levels of viral proteins within the cell and in replication complexes.
Protocol:
-
HCV replicon cells are treated with this compound or a vehicle control.
-
Cells are lysed, and the total protein concentration is determined.
-
For immunoprecipitation, cell lysates are incubated with an antibody specific to a viral protein (e.g., anti-NS3 antibody) to pull down the protein and its interacting partners.[2]
-
The immunoprecipitated proteins or total cell lysates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with specific primary antibodies (e.g., anti-NS3, anti-NS4A).
-
A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and the signal is visualized. The intensity of the bands is quantified to determine the relative protein amounts.[2]
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
ACH-806: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACH-806, also known as GS-9132, is a potent and specific inhibitor of the Hepatitis C Virus (HCV). Discovered by Achillion Pharmaceuticals, this small molecule represents a novel class of antiviral agents that target the viral non-structural protein 4A (NS4A). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, presenting key data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Although the clinical development of this compound was discontinued due to observations of reversible nephrotoxicity, the innovative approach to targeting HCV replication through NS4A antagonism remains a significant area of interest in antiviral research.
Discovery
The discovery of this compound stemmed from a cell-based screening campaign utilizing a high-throughput HCV replicon system. This system allows for the study of viral RNA replication in a cellular context without the production of infectious virus particles.
High-Throughput Screening
Achillion Pharmaceuticals screened their chemical library for compounds that could inhibit HCV replication in Huh-7 cells harboring an HCV genotype 1b subgenomic replicon. The replicon contained a luciferase reporter gene, allowing for a rapid and quantitative assessment of antiviral activity by measuring the reduction in luciferase expression.
Hit Identification and Lead Optimization
Initial screening identified a thiourea-based scaffold as a promising starting point for lead optimization. Structure-activity relationship (SAR) studies were conducted to enhance the potency and improve the pharmacokinetic properties of the initial hits. This optimization process led to the identification of this compound as a lead candidate with potent and specific anti-HCV activity.
Chemical Synthesis
The chemical synthesis of this compound involves the reaction of two key intermediates: 4-(pentyloxy)-3-(trifluoromethyl)benzenamine and pyridine-3-carbonyl isothiocyanate. The synthesis of these precursors is outlined below, followed by the final coupling step.
Synthesis of 4-(pentyloxy)-3-(trifluoromethyl)benzenamine
The synthesis of this aniline derivative can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is described in U.S. Patent 7,476,686.
Synthesis of Pyridine-3-carbonyl isothiocyanate
This reactive intermediate can be prepared from nicotinoyl chloride (pyridine-3-carbonyl chloride) and a thiocyanate salt, such as potassium or sodium thiocyanate.
Final Synthesis of this compound
The final step in the synthesis of this compound is the coupling of the two key intermediates.
Experimental Protocol: Synthesis of 1-(4-(pentyloxy)-3-(trifluoromethyl)phenyl)-3-(nicotinoyl)thiourea (this compound)
-
To a solution of 4-(pentyloxy)-3-(trifluoromethyl)benzenamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a solution of pyridine-3-carbonyl isothiocyanate (1.1 eq) in the same solvent.
-
The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, during which the product precipitates.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product is collected by filtration, washed with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the desired product, this compound, as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Biological Activity and Mechanism of Action
This compound exhibits potent inhibition of HCV replication with a novel mechanism of action targeting the NS4A protein.
In Vitro Antiviral Activity
The antiviral activity of this compound was primarily assessed using HCV replicon assays.
| Assay Type | HCV Genotype | Cell Line | EC50 (nM) [1] | CC50 (µM) |
| Luciferase Reporter Replicon | 1b | Huh-luc/neo | 14 | >10 |
Table 1: In Vitro Activity of this compound
Experimental Protocol: HCV Replicon Assay (Luciferase-based)
-
Cell Seeding: Huh-luc/neo cells, which stably harbor an HCV genotype 1b replicon with a luciferase reporter gene, are seeded into 96-well plates at a density of 8,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Compound Addition: After 24 hours, serial dilutions of this compound in dimethyl sulfoxide (DMSO) are added to the cells. The final DMSO concentration is maintained at a level that does not affect cell viability (e.g., 0.5%).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Assay: After incubation, the cell culture medium is removed, and the cells are lysed. The luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cytotoxicity Assay: A parallel assay, such as an MTS assay, is performed to determine the 50% cytotoxic concentration (CC50) of the compound.
Mechanism of Action: NS4A Antagonism
This compound acts as an antagonist of the HCV NS4A protein. NS4A is a small viral protein that serves as a cofactor for the NS3 protease and is crucial for the formation of the viral replication complex.
This compound is believed to bind to NS4A, thereby altering its conformation and disrupting its interaction with NS3 and other components of the replication complex. This disruption leads to an altered composition of the replication complex, rendering it dysfunctional and unable to efficiently synthesize new viral RNA.
Structure-Activity Relationship (SAR)
While detailed SAR studies for the this compound series are not extensively published in the public domain, some general observations can be made based on the chemical structure and related patents.
-
Thiourea Core: The acylthiourea moiety is crucial for the antiviral activity, likely acting as a key binding motif to the target protein.
-
Aromatic Substituents: The nature and position of substituents on the two aromatic rings significantly influence the potency and pharmacokinetic properties of the compounds. The 4-pentyloxy and 3-trifluoromethyl groups on the phenyl ring, and the pyridine nitrogen, are likely important for optimizing target engagement and overall drug-like properties.
Clinical Development and Discontinuation
This compound advanced into Phase I clinical trials. While it demonstrated proof-of-concept antiviral activity in HCV-infected patients, its development was halted due to findings of reversible nephrotoxicity.
Conclusion
This compound represents a pioneering effort in the development of HCV inhibitors with a novel mechanism of action. Its discovery through replicon-based screening and its unique targeting of the NS4A protein have provided valuable insights for the field of antiviral drug discovery. Although its clinical journey was cut short, the story of this compound underscores the importance of exploring novel viral targets and the challenges associated with translating potent in vitro activity into a safe and effective therapeutic. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers working on the next generation of antiviral agents.
References
α-Conotoxin aCh-806: A Technical Guide to its Structure, Properties, and Mechanism of Action
Introduction
The designation "aCh-806" does not correspond to a formally recognized α-conotoxin in publicly available scientific literature. It is possible that this is an internal, project-specific identifier or a less common synonym for a known α-conotoxin. However, the prefix "aCh" strongly suggests a molecule targeting nicotinic acetylcholine receptors (nAChRs), a hallmark of the α-conotoxin family of peptides.[1][2] These peptides, derived from the venom of marine cone snails, are potent and selective antagonists of nAChRs, making them valuable tools for neuroscience research and potential leads for drug development.[1][3]
This guide will focus on a well-characterized α-conotoxin, TxIB , isolated from Conus textile, as a representative example that aligns with the likely interests of researchers investigating neuroactive peptides that modulate cholinergic signaling. α-Conotoxin TxIB is a 16-amino acid peptide that exhibits high selectivity for the α6/α3β2β3 subtype of nicotinic acetylcholine receptors.[4][5]
Chemical Structure and Properties
α-Conotoxins are characterized by their small size and a rigid structure stabilized by two disulfide bonds.[1][4] The primary structure of α-conotoxin TxIB and its key physicochemical properties are summarized below.
Amino Acid Sequence and Disulfide Connectivity
The sequence of α-conotoxin TxIB is GCCSDPPCRNKHPDLC-amide.[4][5] The peptide is C-terminally amidated. The disulfide bond connectivity follows the typical pattern for α-conotoxins, which is Cys1-Cys3 and Cys2-Cys4.[6]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C68H101N21O22S4 | Calculated |
| Molecular Weight | 1733.9 g/mol | Calculated |
| Amino Acid Sequence | GCCSDPPCRNKHPDLC-amide | [4][5] |
| Disulfide Bonds | Cys2-Cys8, Cys3-Cys15 | [6] |
| Isoelectric Point (pI) | 7.85 | Calculated |
| Extinction Coefficient | 1250 M⁻¹cm⁻¹ (assuming all Cys are reduced) | Calculated |
Note: Calculated values are based on the primary sequence using standard biochemical algorithms.
Biological Activity and Mechanism of Action
α-Conotoxin TxIB is a potent and selective antagonist of the α6/α3β2β3 nicotinic acetylcholine receptor subtype.[4][5]
In Vitro Potency
| Receptor Subtype | IC₅₀ (nM) | Assay System | Reference |
| α6/α3β2β3 nAChR | 28 | Xenopus laevis oocytes expressing rat nAChRs | [5] |
| α3β2 nAChR | >10,000 | Xenopus laevis oocytes expressing rat nAChRs | [4] |
| α6/α3β4 nAChR | >10,000 | Xenopus laevis oocytes expressing rat nAChRs | [4] |
| α3β4 nAChR | >10,000 | Xenopus laevis oocytes expressing rat nAChRs | [4] |
Signaling Pathway
α-Conotoxins act as competitive antagonists at the acetylcholine binding site on nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels, and their activation by acetylcholine leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the postsynaptic membrane and propagation of the nerve impulse.[7] By binding to the receptor, α-conotoxin TxIB prevents acetylcholine from binding and activating the channel, thus inhibiting neuronal signaling.[1]
Figure 1: Signaling pathway of nicotinic acetylcholine receptor and its antagonism by α-conotoxin TxIB.
Experimental Protocols
The characterization of α-conotoxins like TxIB involves a series of well-established experimental procedures.
Peptide Synthesis and Purification
A standard protocol for the synthesis and purification of α-conotoxins is as follows:
Figure 2: Experimental workflow for the synthesis and purification of α-conotoxin TxIB.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Oxidative Folding: The linear, reduced peptide is dissolved in a basic buffer (e.g., ammonium bicarbonate) and allowed to fold through air oxidation, forming the disulfide bonds.
-
Purification: The folded peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing TFA.
-
Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilization: The pure peptide is lyophilized to obtain a stable powder.
Structural Determination by NMR Spectroscopy
The three-dimensional structure of α-conotoxin TxIB in solution was determined using nuclear magnetic resonance (NMR) spectroscopy.[5]
Figure 3: Workflow for determining the 3D solution structure of an α-conotoxin by NMR.
Methodology:
-
Sample Preparation: A concentrated solution of the purified peptide is prepared in an appropriate solvent system (e.g., 90% H₂O/10% D₂O).
-
NMR Data Acquisition: A series of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign proton resonances and measure through-space proton-proton distances.
-
Structure Calculation: The distance restraints obtained from the NOESY spectra are used in computational algorithms (e.g., simulated annealing or molecular dynamics) to calculate a family of structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various geometric and energetic criteria.
Functional Characterization by Two-Electrode Voltage Clamp
The biological activity of α-conotoxin TxIB was determined by expressing specific nAChR subtypes in Xenopus laevis oocytes and measuring the effect of the toxin on acetylcholine-induced currents using two-electrode voltage clamp electrophysiology.[5]
Figure 4: Experimental workflow for the functional characterization of an α-conotoxin.
Methodology:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the specific α and β subunits of the nAChR to be studied.
-
Receptor Expression: The oocytes are incubated for 2-5 days to allow for the expression and assembly of the nAChR subunits on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two electrodes for voltage clamping. The membrane potential is held at a constant value (e.g., -70 mV).
-
Data Acquisition: Acetylcholine is applied to the oocyte to elicit an inward current, which is measured. The oocyte is then incubated with the α-conotoxin for a set period, and acetylcholine is reapplied. The reduction in the current amplitude in the presence of the toxin is used to determine the extent of inhibition.
-
Dose-Response Analysis: By testing a range of toxin concentrations, a dose-response curve can be generated to calculate the IC₅₀ value.
Conclusion
While the specific identity of "this compound" remains unclear, the principles and methodologies outlined in this guide using α-conotoxin TxIB as a representative example provide a comprehensive framework for the study of α-conotoxins. These peptides continue to be invaluable pharmacological probes for dissecting the roles of different nAChR subtypes in the nervous system and hold promise for the development of novel therapeutics for a range of neurological disorders.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Alpha-conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel α-Conotoxin from Conus textile That Selectively Targets α6/α3β2β3 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel α-conotoxin from conus textile that selectively targets α6/α3β2β3 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
ACH-806: A Technical Deep Dive into its NS4A Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV) that operates through a novel mechanism of action as an NS4A antagonist. Unlike direct-acting antivirals that target the enzymatic activity of viral proteases or polymerases, this compound disrupts the structural integrity and function of the HCV replication complex. This in-depth technical guide synthesizes the current understanding of this compound's activity, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and providing visual representations of the underlying biological pathways and experimental workflows.
Introduction
The Hepatitis C virus (HCV) nonstructural protein 4A (NS4A) is a small, 54-amino acid polypeptide that functions as an essential cofactor for the NS3 serine protease. The stable, non-covalent heterodimerization of NS3 and NS4A is critical for proteolytic processing of the HCV polyprotein and for anchoring the replication complex to intracellular membranes. This compound was identified through compound library screening as a specific inhibitor of HCV replication.[1] This document provides a comprehensive overview of the preclinical data elucidating the unique NS4A-antagonist activity of this compound.
Mechanism of Action
This compound exerts its antiviral effect not by inhibiting viral enzymatic activity, but by altering the composition and function of the viral replication complex.[1] The primary mechanism involves the induction of a homodimeric form of NS4A, a 14-kDa species referred to as p14.[1]
The formation of p14 is negatively regulated by NS3. In the presence of this compound, the interaction between NS3 and NS4A is impaired, leading to an accumulation of p14.[1][2] This, in turn, is associated with the accelerated degradation of both NS3 and NS4A, ultimately disrupting the integrity of the replication complex and inhibiting viral RNA synthesis.[1][2] Notably, this compound does not affect the initial translation and processing of the HCV polyprotein.[1]
Caption: Workflow for EC50 determination.
Immunoprecipitation and Western Blotting for NS3-NS4A Interaction
This protocol is used to assess the effect of this compound on the interaction between NS3 and NS4A.
-
Cell Line: Huh-9-13 replicon cells.
-
Protocol:
-
Treat Huh-9-13 replicon cells with this compound (e.g., 5 µM) overnight.
-
Lyse the cells and divide the lysate into two portions.
-
Input Control: Subject the smaller portion of the lysate directly to SDS-PAGE and Western blotting with an anti-NS3 antibody to determine the total NS3 level.
-
Immunoprecipitation: Subject the larger portion of the lysate to immunoprecipitation with an anti-NS4A antibody.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform Western blotting with an anti-NS3 antibody to detect the amount of NS3 co-immunoprecipitated with NS4A.
-
Quantify the band densities to compare the amount of NS4A-bound NS3 in treated versus untreated cells.
-
dot
Caption: Immunoprecipitation workflow.
Clinical Development
This compound, under the designation GS-9132, entered a Phase I clinical trial in August 2005. This was a double-blind, randomized, placebo-controlled, dose-escalation study designed to evaluate the pharmacokinetics, tolerability, and safety of single escalating doses in healthy volunteers. [3]Additionally, a proof-of-concept clinical trial in genotype 1 HCV-infected patients has been mentioned in the literature, which reportedly showed antiviral activity. [1][2]However, detailed results from these clinical studies are not extensively available in the public domain.
Conclusion
This compound represents a novel class of HCV inhibitors with a unique mechanism of action targeting the viral nonstructural protein NS4A. By inducing the formation of an NS4A homodimer and promoting the degradation of key components of the replication complex, this compound effectively inhibits viral RNA synthesis. Its potent in vitro activity and distinct resistance profile made it a subject of interest for further development. The data presented in this technical guide provide a comprehensive overview of the preclinical characterization of this compound's NS4A antagonist activity, offering valuable insights for researchers and drug development professionals in the field of antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Virological response after 6 week triple-drug regimens for hepatitis C: a proof-of-concept phase 2A cohort study [natap.org]
- 3. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of ACH-806: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of ACH-806 (also known as GS-9132), a novel, small-molecule inhibitor of the Hepatitis C Virus (HCV). This compound demonstrates a unique mechanism of action by targeting the viral non-structural protein 4A (NS4A). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the compound's mechanism through signaling pathway and experimental workflow diagrams.
Core Efficacy and Cytotoxicity Data
This compound exhibits potent antiviral activity against HCV genotype 1 in vitro.[1][2] The following tables summarize the key quantitative data from in vitro studies.
| Parameter | Cell Line | HCV Genotype | Value | Reference |
| EC50 | Huh-luc/neo | 1b | 14 nM | [3] |
| EC50 | Replicon Cells | 1a and 1b | 10 - 50 nM | [1] |
| CC50 | Huh-luc/neo | N/A | > 10 µM | [4] |
Table 1: Antiviral Activity and Cytotoxicity of this compound. EC50 (50% effective concentration) values indicate the concentration of this compound required to inhibit 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death.
Mechanism of Action: An NS4A Antagonist
This compound functions as an antagonist of NS4A, a critical cofactor for the NS3 protease and a key organizer of the viral replication complex.[5] Unlike direct inhibitors of the NS3 protease or the NS5B polymerase, this compound disrupts the composition and function of the replication machinery.[1][5]
Treatment with this compound leads to a series of events within the host cell that ultimately suppress viral replication:
-
Disruption of NS3-NS4A Interaction: this compound impairs the interaction between the NS3 protease and its cofactor, NS4A.[1][6]
-
Induction of NS4A Dimerization: This disruption triggers the formation of a 14 kDa homodimer of NS4A, termed p14.[1][5]
-
Accelerated Degradation of Viral Proteins: The formation of p14 is associated with the accelerated degradation of both NS3 and NS4A.[1][5]
-
Altered Replication Complex Composition: The reduction in NS3 and NS4A levels alters the composition of the viral replication complexes, thereby inhibiting HCV RNA replication.[5]
The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
In Vitro Resistance Profile
Resistance to this compound has been studied in HCV replicon systems. Notably, resistance mutations do not map to the NS4A protein itself. Instead, substitutions conferring resistance have been identified in the N-terminal region of the NS3 protein, specifically at amino acid positions 16 (Cysteine to Serine) and 39 (Alanine to Valine).[7] This region of NS3 is crucial for its interaction with NS4A.[7]
Importantly, replicon variants resistant to this compound remain sensitive to other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors, indicating a lack of cross-resistance.[7][8]
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize this compound.
HCV Replicon Assay
This assay is fundamental for evaluating the antiviral activity of compounds like this compound in a cell-based system that mimics viral replication.
Objective: To determine the EC50 of this compound against HCV replication.
Materials:
-
Huh-luc/neo cells (human hepatoma cells containing an HCV genotype 1b replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed Huh-luc/neo cells in 96-well plates at a density of 8,000 cells per well in 200 µL of DMEM supplemented with 10% FBS.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Treatment: After 24 hours of cell incubation, add the diluted this compound to the cells at a final DMSO concentration of 0.5%.[3]
-
Incubation: Incubate the plates for 72 hours.
-
Luciferase Measurement: Quantify the inhibition of HCV replicon replication by measuring luciferase activity using a commercial kit.[3]
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
The following diagram outlines the workflow for the HCV replicon assay.
Caption: Workflow of the HCV replicon assay.
Cytotoxicity Assay
This assay is performed to determine the concentration of this compound that is toxic to the host cells, providing an indication of the compound's therapeutic window.
Objective: To determine the CC50 of this compound.
Materials:
-
Huh-7 cells (or other suitable human cell line)
-
DMEM
-
FBS
-
This compound
-
DMSO
-
96-well plates
-
MTS reagent (or other viability assay reagent)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Treatment: Add the diluted this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the replicon assay (e.g., 72 hours).
-
Viability Measurement: Add MTS reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Replication Complex (RC) Activity Assay
This assay helps to elucidate the mechanism of action by directly measuring the effect of the compound on the activity of isolated viral replication complexes.
Objective: To assess the direct impact of this compound on the function of HCV replication complexes.
Procedure:
-
Treatment of Replicon Cells: Treat HCV replicon cells (e.g., Huh-9-13) with varying concentrations of this compound.[1]
-
Isolation of RCs: Isolate the replication complexes from the treated cells through membrane fractionation.[1]
-
In Vitro RNA Synthesis: Measure the ability of the isolated RCs to synthesize nascent viral RNA in vitro in the absence of the inhibitor.[1] This is typically done by providing radiolabeled nucleotides and measuring their incorporation into newly synthesized RNA.
-
Analysis: Analyze the RNA products by gel electrophoresis and autoradiography to quantify the level of RNA synthesis. A reduction in nascent viral RNA in RCs isolated from this compound-treated cells indicates an effect on the replication machinery.
Summary
The in vitro data for this compound reveal a potent anti-HCV agent with a novel mechanism of action targeting NS4A. Its ability to disrupt the viral replication complex, coupled with a distinct resistance profile that lacks cross-resistance to other major classes of HCV inhibitors, underscores its potential as a component of combination antiviral therapy. The experimental protocols described herein provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.
References
- 1. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ACH-806: A Technical Overview of a Novel HCV NS4A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV).[1][2] Developed through the collaboration of Achillion Pharmaceuticals and Gilead Sciences, this compound represented a novel class of direct-acting antivirals (DAAs) targeting the viral nonstructural protein 4A (NS4A).[1] The compound showed promise in early studies, effectively inhibiting viral replication in vitro and demonstrating antiviral activity in a proof-of-concept clinical trial in patients with genotype 1 HCV.[1][2] However, its development was ultimately discontinued.
This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its mechanism of action and the methodologies used to characterize it.
Pharmacokinetics and Clinical Development
In Vivo Pharmacokinetic Data
Detailed quantitative in vivo pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, half-life) in either preclinical animal models or human subjects are not publicly available. The development of this compound was discontinued following a Phase 1b/2 clinical trial. Typically, when a drug's development is halted at an early stage, the full dataset from preclinical and clinical studies is not published.
Clinical Trial and Discontinuation
In a Phase 1b/2 proof-of-concept trial, this compound demonstrated antiviral activity in patients infected with genotype 1 HCV.[1] Despite this efficacy, development was discontinued due to safety concerns. Preliminary data from the trial revealed small, reversible elevations of serum creatinine, a marker for kidney function, in study participants. This led Gilead and Achillion to halt the development of this compound and focus on other NS4A antagonist candidates.
Mechanism of Action
This compound functions as an antagonist of the HCV NS4A protein.[1] NS4A is a critical cofactor for the NS3 serine protease, forming a heterodimeric complex (NS3/4A) that is essential for the cleavage of the HCV polyprotein into mature viral proteins.[3] This processing is a vital step in the viral replication cycle.
The mechanism of action of this compound is distinct from that of NS3 protease inhibitors. Instead of targeting the protease active site, this compound alters the composition and function of the viral replication complex.[1][2] Key effects of this compound include:
-
Altering Replication Complexes: Treatment with this compound leads to compositional changes in the HCV replication complexes.[1]
-
Inducing NS4A Dimerization: The compound triggers the formation of a homodimeric form of NS4A (p14).[1]
-
Accelerated Degradation: The appearance of the p14 dimer is associated with the accelerated degradation of both NS3 and NS4A, reducing their content within the replication complexes.[1]
-
Impaired NS3-NS4A Interaction: this compound has been shown to impair the crucial interaction between the NS3 and NS4A proteins.
This unique mechanism means that this compound does not exhibit cross-resistance with NS3 protease inhibitors or NS5B polymerase inhibitors. Resistance mutations to this compound have been mapped to the N-terminus of the NS3 protein, in the region that interacts with NS4A.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Experimental Protocols
While in vivo pharmacokinetic protocols for this compound are not available, the in vitro methods for assessing its antiviral activity have been described. The following is a representative protocol for the HCV replicon assay used to determine the potency of this compound.
HCV Replicon Luciferase Assay Protocol
1. Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV replication in a cell-based assay.
2. Materials:
-
Huh-luc/neo cells (Human hepatoma cells containing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay kit
3. Cell Culture and Seeding:
-
Maintain Huh-luc/neo cells in DMEM supplemented with 10% FBS and appropriate antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of approximately 8,000 cells per well in a final volume of 200 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
4. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Add the diluted compounds to the cell culture wells. The compounds are typically added at a 1:200 dilution from the DMSO plate, resulting in a final DMSO concentration of 0.5% in all wells, including vehicle controls.
5. Incubation:
-
Incubate the plates for 3 days (72 hours) post-compound addition.
6. Quantifying HCV Replication:
-
After the incubation period, quantify the level of HCV replicon replication by measuring the activity of the luciferase reporter gene.
-
Remove the culture medium from the wells.
-
Lyse the cells according to the protocol provided with the commercial luciferase assay kit.
-
Measure the luminescence in each well using a luminometer.
7. Data Analysis:
-
The luciferase signal is directly proportional to the level of HCV RNA replication.
-
Normalize the data to the vehicle control (0.5% DMSO without compound) which represents 100% replication.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that inhibits luciferase activity by 50%, using a non-linear regression analysis.
The workflow for a typical preclinical pharmacokinetic study, which would have been performed for this compound, is outlined in the diagram below.
Conclusion
This compound (GS-9132) was a promising anti-HCV compound with a novel mechanism of action targeting the viral NS4A protein.[1] It demonstrated potent in vitro activity and showed proof-of-concept in early clinical evaluation.[1] However, due to safety signals related to renal function, its development was discontinued. While detailed pharmacokinetic data remains unpublished, the study of this compound provided valuable validation for NS4A as a viable antiviral target, contributing to the broader landscape of HCV drug development.
References
In-Depth Technical Guide: ACH-806 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACH-806, also known as GS-9132, is a potent antagonist of the Hepatitis C Virus (HCV) non-structural protein 4A (NS4A).[1] As a key component in the viral replication complex, NS4A is a critical target for antiviral therapy. This document provides a comprehensive technical overview of the available data on the solubility and stability of this compound, crucial parameters for its preclinical and clinical development. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulating, analyzing, and optimizing therapeutic strategies involving this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Chemical Name | N-(4-(pentyloxy)-3-(trifluoromethyl)phenyl)-3-pyridinecarboximidamide | MedChemExpress |
| Synonyms | GS-9132 | MedChemExpress |
| Molecular Formula | C19H20F3N3O2S | MedChemExpress |
| Molecular Weight | 411.44 g/mol | MedChemExpress |
| CAS Number | 870142-71-5 | MedChemExpress |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, detailed quantitative solubility data for this compound in a wide range of solvents and aqueous media is limited in publicly available literature.
Qualitative and Semi-Quantitative Solubility Data:
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions are typically prepared in DMSO. One supplier suggests that for in vitro assays, this compound is serially diluted in 100% DMSO and then added to cell culture media at a 1:200 dilution, resulting in a final DMSO concentration of 0.5%.[1] | MedChemExpress[1] |
Further Research Recommendations:
A comprehensive solubility assessment of this compound is recommended. This should include determining its equilibrium solubility in:
-
A range of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).
-
Aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Biorelevant media (e.g., FaSSIF, FeSSIF).
Experimental Protocol: Kinetic Solubility Assay
A suggested protocol for determining the kinetic solubility of this compound in aqueous buffers is provided below. This method is a high-throughput approach to estimate the solubility of a compound.
Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (non-binding surface recommended)
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS in a 96-well plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Measurement: Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm). Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble compound using a validated HPLC-UV method.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Stability Profile
The chemical stability of this compound is paramount for ensuring its potency, safety, and shelf-life. As with solubility, comprehensive, publicly available stability data is scarce.
Storage Recommendations: Based on supplier information, solid this compound should be stored at -20°C.
Future Stability Studies: For a thorough stability assessment, the following studies are recommended according to ICH guidelines:
-
Solid-State Stability:
-
Long-term: 25°C/60% RH
-
Accelerated: 40°C/75% RH
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Solution-State Stability:
-
In various solvents and aqueous buffers at different pH values and temperatures.
-
Freeze-thaw stability of stock solutions.
-
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-intensity light source (as per ICH Q1B)
-
Temperature-controlled chambers
-
Validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 N. Incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Add H2O2 to the sample solution to a final concentration of 3%. Incubate at room temperature.
-
Thermal Stress (Solid): Store solid this compound at an elevated temperature (e.g., 80°C).
-
Photostability (Solid and Solution): Expose solid and solution samples to light as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products.
Mechanism of Action and Signaling Pathway
This compound inhibits HCV replication by targeting the NS4A protein. NS4A is a cofactor for the NS3 protease and is essential for the proper localization and function of the viral replication complex on intracellular membranes.
The proposed mechanism of action involves this compound binding to NS4A, which in turn alters the composition and function of the HCV replication complex. This disruption is thought to interfere with the processing of the HCV polyprotein and the assembly of new viral particles.
Figure 1. Simplified signaling pathway of HCV replication and the inhibitory action of this compound.
Experimental Workflows
In Vitro Anti-HCV Replicon Assay
This workflow outlines the general steps for assessing the in vitro efficacy of this compound against HCV replication using a replicon system.
Figure 2. General workflow for an in vitro anti-HCV replicon assay.
Conclusion
This compound is a promising anti-HCV agent with a specific mechanism of action. However, a comprehensive public dataset on its solubility and stability is currently lacking. The information and suggested experimental protocols provided in this guide are intended to serve as a starting point for researchers and developers working with this compound. Further detailed characterization of its physicochemical properties is crucial for its successful translation into a therapeutic product.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The designation "aCh-806" presents a critical ambiguity in current biomedical research, referring to two distinct and significant therapeutic candidates: ch806 (ABT-806) , a monoclonal antibody targeting the epidermal growth factor receptor (EGFR) in oncology, and This compound , a small molecule inhibitor of the Hepatitis C Virus (HCV). This technical guide provides a comprehensive overview of both compounds, offering detailed insights into their mechanisms of action, quantitative data, and key experimental protocols to aid researchers and drug development professionals in their respective fields.
Part 1: ch806 and its Humanized Successor, ABT-806
Introduction and Background
Monoclonal antibody (mAb) 806, and its chimeric (ch806) and humanized (ABT-806) forms, represent a novel class of cancer therapeutics. Unlike other EGFR-targeting antibodies, ch806 selectively binds to a unique, transiently exposed epitope on EGFR. This epitope is preferentially displayed on mutant forms of the receptor, such as EGFRvIII (de2-7 EGFR), and on wild-type EGFR when it is overexpressed or activated by a ligand, a common feature of many epithelial cancers.[1] This specificity allows for targeted therapy against tumor cells while minimizing effects on normal tissues that express physiological levels of EGFR.[1][2] ABT-806 is the humanized version of mAb 806 developed for clinical use.[3]
Mechanism of Action
ABT-806 exerts its anti-tumor effects by binding to its specific EGFR epitope, which is located within a disulfide-bonded loop corresponding to amino acids 287-302 of the receptor.[1] This binding is thought to occur when the receptor is in a transitional, untethered conformation. By engaging this epitope, ABT-806 can inhibit EGFR signaling pathways, leading to a reduction in tumor cell proliferation, angiogenesis, and an increase in apoptosis.[3][4] The antibody has demonstrated potent activity against glioblastoma multiforme and squamous cell carcinoma xenograft models.[3]
Quantitative Data
The following tables summarize the key quantitative parameters for ch806 and its related compounds.
| Parameter | Value | Compound | Assay/Method | Source |
| Binding Affinity (Kd) | ~30 nM | mAb 806 | Binding to synthetic EGFR peptide (amino acids 287-302) |
| Pharmacokinetic Parameter | Value | Compound | Study Population | Source |
| Terminal Half-life (T1/2β) | ~78 hours | 111In-ch806 | Nude mice | [5] |
| Clearance (CLc) | 0.011 L/h | ABT-806 | Cancer patients (Phase I) | |
| Volume of Distribution (V1) | 3.5 L | ABT-806 | Cancer patients (Phase I) | |
| Half-life | 6.0 ± 1.5 days | 111In-ABT-806 (ABT-806i) | Cancer patients (Phase I) | [6][7] |
| Clinical Trial Data | Value/Observation | Compound | Study | Source |
| Recommended Phase 2 Dose (RP2D) | 24 mg/kg | ABT-806 | Phase I (NCT01255657) | [8] |
| Frequent Adverse Events (≥10%) | Fatigue (18%), Nausea (16%), Dermatitis acneiform (12%), Vomiting (10%) | ABT-806 | Phase I (NCT01255657) | [8] |
Experimental Protocols
This protocol is adapted from methodologies used to assess the presence of the EGFRvIII mutation in tumor tissues, a key target for ch806/ABT-806.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval, for example, by boiling in a 10 mM citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a serum solution from the same species as the secondary antibody.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for EGFRvIII (e.g., L8A4) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied and incubated.
-
Detection: The signal is developed using a chromogen substrate such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through a series of ethanol and xylene washes and then coverslipped.
This protocol provides a general framework for assessing the inhibition of EGFR signaling by ABT-806 in cancer cell lines.
-
Cell Culture and Treatment: Cancer cells known to express the ch806 epitope (e.g., A431) are cultured to near confluence. The cells are then serum-starved to reduce basal EGFR activity, followed by treatment with varying concentrations of ABT-806.
-
EGFR Stimulation: The cells are stimulated with a ligand such as Epidermal Growth Factor (EGF) to induce EGFR phosphorylation.
-
Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068). A primary antibody against total EGFR is used on a parallel blot or after stripping the first antibody to normalize for protein loading.
-
Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate. The band intensities are quantified using densitometry.
Signaling Pathway and Experimental Workflow Diagrams
Part 2: this compound, the HCV NS4A Antagonist
Introduction and Background
This compound is a small molecule inhibitor of the Hepatitis C Virus (HCV). It was identified through screening of compound libraries using HCV subgenomic replicon-containing cells. This compound has demonstrated potent activity against genotype 1 HCV replication in vitro and has shown antiviral effects in patients infected with genotype 1 HCV in a proof-of-concept clinical trial.[9]
Mechanism of Action
This compound functions as an antagonist of the HCV non-structural protein 4A (NS4A).[9] NS4A is a crucial cofactor for the NS3 protease, and the NS3-NS4A complex is essential for viral polyprotein processing and the formation of the viral replication complex. This compound treatment leads to a reduction in the levels of both NS3 and NS4A.[10] It is believed that this compound impairs the interaction between NS3 and NS4A, thereby disrupting the formation and function of the viral replication complexes.[10]
Quantitative Data
The following table summarizes the in vitro activity of this compound.
| Parameter | Value | Cell Line | HCV Genotype | Source |
| EC50 | 14 nM | Huh-luc/neo | 1b | |
| CC50 | > 25 µM | Huh-luc/neo | N/A | |
| Selectivity Index (SI) | > 1785 | - | - | Calculated |
The Selectivity Index is calculated as CC50 / EC50.
Experimental Protocols
This protocol is used to determine the potency of antiviral compounds like this compound in inhibiting HCV RNA replication.
-
Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-luc/neo) are seeded into 96-well plates.[11]
-
Compound Preparation and Addition: this compound is serially diluted in dimethyl sulfoxide (DMSO). The compound dilutions are then added to the cells, ensuring a final DMSO concentration that is non-toxic to the cells (e.g., 0.5%).[11]
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3 days).[11]
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase assay substrate is added. The luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
Cytotoxicity Assay (Concurrent): To determine the effect of the compound on cell viability, a concurrent cytotoxicity assay (e.g., MTS assay) is performed on the same or parallel plates.
-
Data Analysis: The EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% cytotoxicity is observed) are calculated by plotting the data using a non-linear regression model.
This protocol is designed to investigate the effect of this compound on the interaction between the HCV NS3 and NS4A proteins.
-
Cell Culture and Treatment: Huh-7 cells expressing HCV non-structural proteins (e.g., from a replicon or through transfection) are treated with this compound or a vehicle control.
-
Cell Lysis: The cells are lysed in a non-denaturing lysis buffer that preserves protein-protein interactions. The buffer should contain protease inhibitors.
-
Pre-clearing the Lysate: The cell lysates are incubated with protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: The pre-cleared lysates are incubated with an antibody specific for one of the proteins of interest (e.g., anti-NS4A) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are analyzed by Western blotting using an antibody against the other protein in the complex (e.g., anti-NS3) to determine if it was co-immunoprecipitated. An input control (a small fraction of the cell lysate before immunoprecipitation) should be included to verify the presence of both proteins in the initial sample.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. pnas.org [pnas.org]
- 2. A monoclonal antibody recognizing human cancers with amplification/overexpression of the human epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of ABT-806, a Humanized Tumor-Specific Anti-EGFR Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Engineering and characterisation of chimeric monoclonal antibody 806 (ch806) for targeted immunotherapy of tumours expressing de2-7 EGFR or amplified EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering and characterisation of chimeric monoclonal antibody 806 (ch806) for targeted immunotherapy of tumours expressing de2-7 EGFR or amplified EGFR : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. A Phase 1 and Biodistribution Study of ABT-806i, an 111In-Radiolabeled Conjugate of the Tumor-Specific Anti-EGFR Antibody ABT-806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1 study of ABT-806 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
ACH-806: A Technical Guide for Hepatitis C Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV).[1] It emerged from screening a compound library using HCV subgenomic replicon-containing cells.[2] While its clinical development was discontinued due to safety signals, this compound remains a valuable tool for HCV research due to its novel mechanism of action targeting the viral non-structural protein 4A (NS4A).[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and detailed experimental protocols.
Mechanism of Action
This compound acts as an NS4A antagonist, inhibiting HCV replication by altering the composition and function of the viral replication complex.[3][5] Unlike many other direct-acting antivirals that target the enzymatic activity of viral proteins like the NS3 protease or the NS5B polymerase, this compound does not inhibit HCV polyprotein processing or the NS5B RNA polymerase.[2][5]
Instead, its mechanism involves the following key steps:
-
Induction of NS4A Homodimerization: this compound triggers the formation of a 14 kDa homodimeric form of NS4A (p14).[3][5]
-
Destabilization of the Replication Complex: The formation of p14 is associated with a reduction in the levels of both NS3 and NS4A within the replication complex.[3][6] This is due to the accelerated degradation of these proteins.[3][5]
-
Inhibition of RNA Replication: The altered composition of the viral replication complex ultimately leads to the inhibition of viral RNA synthesis.[5][7]
This unique mechanism of action means that this compound does not exhibit cross-resistance with NS3 protease inhibitors or NS5B polymerase inhibitors.[1][2]
Quantitative Data Summary
The in vitro antiviral activity of this compound has been characterized in HCV replicon systems. The following table summarizes the key quantitative data.
| Parameter | Cell Line | HCV Genotype | Value | Reference |
| EC50 | Huh-luc/neo | 1b | 14 nM | [6][8] |
| EC50 | Replicon cells | 1a and 1b | 10 - 50 nM | [2][5] |
| CC50 | Huh-luc/neo | N/A | >10 µM | [9] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death.
Resistance Profile
Resistance to this compound has been studied in HCV replicon cells.[1] Key findings include:
-
Resistance Mutations: Mutations conferring resistance to this compound have been mapped to the N-terminus of the NS3 protein, specifically at amino acid positions 16 (Cysteine to Serine) and 39 (Alanine to Valine).[1]
-
Location of Mutations: These mutations are located in a region of NS3 that is crucial for its interaction with NS4A.[1]
-
No Cross-Resistance: Replicon variants resistant to this compound remain sensitive to NS3 protease inhibitors and NS5B polymerase inhibitors, and vice-versa.[1][2]
Experimental Protocols
HCV Replicon Assay
This is the primary cell-based assay used to determine the in vitro antiviral activity of this compound.
Methodology:
-
Cell Seeding: Huh-luc/neo cells, which contain an HCV genotype 1b subgenomic replicon with a luciferase reporter gene, are seeded in 96-well plates at a density of 8,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[6][8]
-
Compound Addition: One day after seeding, this compound is serially diluted in 100% dimethyl sulfoxide (DMSO) and then added to the cells. The final DMSO concentration in the cell culture medium is maintained at 0.5%.[6][8]
-
Incubation: The cells are incubated with the compound for 3 days.[6][8]
-
Quantification of Replication: The inhibition of HCV replicon replication is quantified by measuring the luciferase activity using a commercial luciferase assay kit.[6][8] The luminescence signal is proportional to the level of viral replication.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of the compound.
Immunoprecipitation and Western Blot Analysis for Replication Complex Composition
This assay is used to investigate the effect of this compound on the protein composition of the viral replication complex.
Methodology:
-
Treatment of Replicon Cells: HCV replicon-containing cells (e.g., Huh-9-13) are treated with varying concentrations of this compound overnight.[10]
-
Isolation of Replication Complexes: The membrane fractions containing the replication complexes are isolated from the treated cells.[5]
-
SDS-PAGE and Western Blotting: The isolated replication complexes are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Immunodetection: The membrane is probed with specific antibodies against HCV non-structural proteins (e.g., anti-NS3, anti-NS4A, anti-NS5A) to detect changes in their levels.[10]
-
Detection of p14: To detect the NS4A homodimer (p14), cell lysates from treated cells are subjected to immunoprecipitation with an anti-NS4A antibody, followed by Western blot analysis.[10]
Visualizations
References
- 1. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ACH-806: An NS4A Antagonist for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization of ACH-806, a potent and specific small-molecule inhibitor of the Hepatitis C Virus (HCV). This compound, also known as GS-9132, functions as an NS4A antagonist, offering a unique mechanism of action for antiviral research and development.[1]
Mechanism of Action
This compound targets the HCV non-structural protein 4A (NS4A).[1] Its mechanism does not involve the direct inhibition of HCV polyprotein processing or the NS5B RNA polymerase.[2] Instead, this compound is understood to alter the composition and function of the viral replication complex.[1] Treatment with this compound leads to the formation of an NS4A homodimer (p14) and is associated with the reduced stability and accelerated degradation of both NS3 and NS4A proteins within the replication complex.[1][2] This disruption of the NS3-NS4A interaction is a key aspect of its antiviral activity.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, an NS4A antagonist.
Quantitative Data Summary
The following tables summarize the in vitro efficacy, cytotoxicity, and resistance profile of this compound against HCV.
Table 1: In Vitro Activity of this compound against HCV Genotype 1b
| Parameter | Cell Line | Value | Reference |
| EC50 (nM) | Huh-luc/neo | 14 | [1] |
| EC50 (µM) | Genotype 1a/1b replicon cells | 0.01 - 0.05 | [2] |
| CC50 (µM) | Huh-luc/neo | >25 | [1] |
Table 2: Resistance Profile of this compound
| Mutation Location | Amino Acid Change | Fold Change in EC50 | Reference |
| NS3 | Cys16 -> Ser | >100 | [2] |
| NS3 | Ala39 -> Val | >100 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.
-
Huh-luc/neo cells (Huh-7 cells harboring a genotype 1b HCV replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell Seeding:
-
Culture Huh-luc/neo cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Add 1 µL of each diluted compound to the respective wells of the 96-well plate. The final DMSO concentration should be 0.5%. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow: HCV Replicon Assay
Caption: Workflow for determining the antiviral activity of this compound.
Cytotoxicity Assay (CC50 Determination)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using an MTS assay.
-
Huh-7 cells (or the replicon-containing cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound
-
DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of each diluted compound to the respective wells. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration.
-
Determine the CC50 value using a four-parameter logistic curve fit.
-
Resistance Analysis
This protocol outlines the selection and characterization of this compound-resistant HCV replicons.
-
Huh-9-13 cells (or other suitable replicon cell line)
-
Culture medium containing G418
-
This compound compound
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
-
Selection of Resistant Replicons:
-
Culture Huh-9-13 cells in the presence of G418 and a selective concentration of this compound (typically 5-10 times the EC50).
-
Continuously passage the cells, gradually increasing the concentration of this compound as resistance develops.
-
Isolate individual resistant colonies.
-
-
Phenotypic Characterization:
-
Expand the resistant colonies and determine their EC50 for this compound using the HCV replicon assay described above to confirm the resistant phenotype.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the HCV NS3/NS4A coding region.
-
Sequence the PCR products using Sanger sequencing.
-
Compare the nucleotide and amino acid sequences of the resistant replicons to the wild-type sequence to identify mutations that confer resistance.
-
Logical Flow for Resistance Analysis
Caption: Logical workflow for the selection and analysis of this compound resistant mutants.
References
- 1. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aCH-806 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
aCH-806 is a potent and specific small molecule inhibitor of the Hepatitis C Virus (HCV). It functions as an NS4A antagonist, disrupting the viral replication complex and inhibiting HCV RNA replication.[1][2][3][4][5][6] These application notes provide detailed protocols for cell-based assays to evaluate the antiviral activity of this compound and to study its mechanism of action. The primary application of this compound is in the field of HCV drug development, and the assays described herein are fundamental for characterizing its potency, specificity, and cellular effects.
Principle of Action
This compound targets the HCV non-structural protein 4A (NS4A). NS4A is a small, 54-amino-acid polypeptide that is a critical component of the viral replication machinery.[1][7][8] It acts as an essential cofactor for the NS3 serine protease and helicase, and it anchors the NS3-NS4A complex to the endoplasmic reticulum (ER) membrane, where viral replication occurs.[9][10][11] this compound is believed to bind to NS4A, leading to a conformational change that disrupts its interaction with NS3. This disruption alters the composition and function of the viral replication complex, ultimately inhibiting viral RNA synthesis.[2][3][4]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | HCV Genotype | Cell Line | Assay Endpoint | Value | Reference |
| EC50 | 1b | Huh-luc/neo | Luciferase activity | 14 nM | [4][5][6] |
| EC50 | 1a | Replicon cells | Not specified | 30 nM | [6] |
| CC50 | Not specified | Huh-luc/neo | MTS assay | > 10 µM |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
This assay measures the ability of this compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) containing a subgenomic HCV replicon. The replicon used in this protocol is a bicistronic construct that expresses a luciferase reporter gene, allowing for a quantitative measure of viral replication.
Materials:
-
Huh-luc/neo cells (Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture:
-
Maintain Huh-luc/neo cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 250 µg/mL G418.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and resuspend the cells in complete medium without G418.
-
Seed the cells in a 96-well plate at a density of 8,000 cells per well in 100 µL of medium.[5]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor, if available).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.[5]
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cytotoxicity Assay
This assay is performed to determine the concentration of this compound that is toxic to the host cells. This is important to ensure that the observed antiviral activity is not due to a general cytotoxic effect. The MTS assay is a colorimetric method that measures cell viability.
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTS reagent
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 8,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
MTS Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.
-
Visualizations
HCV Replication Complex and the Role of NS4A
Caption: this compound targets NS4A, a key component of the HCV replication complex.
Experimental Workflow for this compound Antiviral Assay
Caption: Workflow for determining the EC50 of this compound.
Potential for Other Cell-Based Assays
While the primary application of this compound is as an antiviral agent against HCV, it is conceivable that it could be investigated for other cellular effects. Future research could explore the following:
-
Apoptosis Assays: To determine if this compound induces programmed cell death in host cells, assays such as Annexin V staining or caspase activity assays could be employed.
-
Cell Cycle Analysis: To investigate if this compound affects cell proliferation, flow cytometry-based cell cycle analysis using DNA-binding dyes like propidium iodide could be performed.
-
Host Factor Interaction Studies: Advanced proteomics and molecular biology techniques could be used to identify host cell proteins that may interact with this compound or the this compound-NS4A complex, potentially revealing novel mechanisms of action or off-target effects.
These suggested assays would provide a more comprehensive understanding of the cellular impact of this compound beyond its direct antiviral activity. Standard protocols for these assays are widely available and can be adapted for use with this compound.
References
- 1. The Acidic Domain of Hepatitis C Virus NS4A Contributes to RNA Replication and Virus Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host proteins associated with Hepatitis C virus encoded NS4A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C Terminus of Hepatitis C Virus NS4A Encodes an Electrostatic Switch That Regulates NS5A Hyperphosphorylation and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NS4A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 10. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 11. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for aCh-806 (ACH-806) in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of ACH-806, a potent antagonist of the Hepatitis C Virus (HCV) nonstructural protein 4A (NS4A). This document includes a summary of its biological activity, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The following table summarizes the quantitative data for this compound in relevant in vitro assays.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | Huh-luc/neo (HCV Genotype 1b replicon) | Luciferase Reporter Assay | 14 nM | [1] |
| EC50 Range | HCV Genotype 1a and 1b replicon cells | Varies by replicon and endpoint | 10 - 50 nM | |
| CC50 | Huh-luc/neo | MTS Assay | Value not available in cited literature. | [2] |
| Selectivity Index (SI) | Huh-luc/neo | (CC50/EC50) | Not calculable from available data. |
Mechanism of Action
This compound is a specific inhibitor of HCV replication. It functions as an antagonist to the viral nonstructural protein NS4A. The primary mechanism of action involves the disruption of the critical interaction between NS3 and NS4A proteins. This disruption leads to a conformational change in NS4A, promoting its homodimerization to form a 14 kDa species (p14). The formation of p14 is associated with the accelerated degradation of both NS3 and NS4A, ultimately altering the composition and function of the viral replication complex, thereby inhibiting viral RNA synthesis.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a cell-based HCV replicon assay using a luciferase reporter system.
Materials:
-
Huh-luc/neo cells (human hepatoma cells harboring an HCV genotype 1b replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Huh-luc/neo cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells to a density of 8 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (8,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Dilute the serially diluted this compound 1:200 in culture medium to achieve the desired final concentrations with a final DMSO concentration of 0.5%.[1]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (0.5% DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase assay reagent equal to the volume of the culture medium in each well.
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Cytotoxicity Assay (MTS-based) for CC50 Determination
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using an MTS assay.
Materials:
-
Huh-luc/neo cells
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the HCV Replicon Assay.
-
-
Compound Addition:
-
Follow the same compound preparation and addition protocol as for the HCV Replicon Assay.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the CC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of HCV NS3 and NS4A Protein Levels
This protocol is for assessing the effect of this compound on the protein levels of HCV NS3 and NS4A in replicon cells.
Materials:
-
HCV replicon cells (e.g., Huh-9-13)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NS3 and anti-NS4A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCV replicon cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 16 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NS3 and NS4A overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and acquire the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
-
Concluding Remarks
This compound is a valuable tool for studying HCV replication, with a well-defined mechanism of action targeting the NS3-NS4A interaction. The provided protocols offer a starting point for in vitro investigations into the antiviral activity and mechanism of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell systems. Further characterization, including the determination of the CC50, is recommended to fully assess the therapeutic potential of this compound.
References
Application Notes and Protocols for aCH-806 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
aCH-806 is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 4A (NS4A).[1][2] As an NS4A antagonist, this compound disrupts the formation of the viral replication complex, representing a novel mechanism of action against HCV.[1][2] Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.
Chemical Properties
| Property | Value |
| Chemical Name | 1-(4-pentyloxy-3-trifluoromethylphenyl)-3-(pyridine-3-carbonyl)thiourea |
| Molecular Formula | C₁₉H₂₀F₃N₃O₂S |
| Molecular Weight | 411.44 g/mol |
| CAS Number | 870142-71-5 |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Commonly used for in vitro stock solutions. |
| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. |
| Methanol | Sparingly Soluble | Similar to ethanol, may require assistance to dissolve. |
| Water | Insoluble | This compound is not soluble in aqueous solutions. |
Experimental Protocols
In Vitro Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Working Solution Preparation:
For cell-based assays, the high-concentration DMSO stock solution should be serially diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vivo Formulation (Suggested Protocol)
Objective: To prepare a formulation of this compound suitable for in vivo administration (e.g., oral gavage or intraperitoneal injection).
Disclaimer: The following is a general guideline. The optimal formulation may vary depending on the animal model, route of administration, and desired dosing regimen. It is highly recommended to perform pilot studies to assess the tolerability and pharmacokinetics of the chosen formulation.
Commonly Used Vehicle for Poorly Water-Soluble Compounds:
A common vehicle for in vivo administration of hydrophobic compounds consists of a mixture of solvents and surfactants to create a stable suspension or solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or water for injection
Example Formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline):
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of Co-solvents: Add PEG400 to the DMSO solution and mix thoroughly.
-
Addition of Surfactant: Add Tween 80 and mix until the solution is homogeneous.
-
Aqueous Phase Addition: Slowly add the sterile saline or water for injection to the organic phase while continuously vortexing or stirring to form a stable emulsion or solution.
-
Final Volume Adjustment: Adjust the final volume with saline or water.
-
Storage: This formulation should be prepared fresh before each use. If short-term storage is necessary, it should be kept at 4°C and protected from light. Visually inspect for any precipitation before administration.
Signaling Pathway and Mechanism of Action
This compound inhibits HCV replication by targeting the NS4A protein, which is a critical cofactor for the NS3 protease and helicase. The binding of this compound to NS4A disrupts the interaction between NS3 and NS4A, leading to a cascade of events that ultimately dismantle the viral replication complex.
References
- 1. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: aCh-806 in Combination Therapy Studies
Disclaimer: The initial search for "aCh-806" did not yield a specific molecule with this designation. However, due to the similarity in nomenclature and the prevalence of research on the monoclonal antibody ch806 and its humanized form ABT-806 , this document focuses on the application of these agents in combination therapy. It is presumed that "this compound" was a likely typographical error.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical studies involving ch806 and its derivatives in combination with other anti-cancer agents. Detailed protocols for key experiments and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and drug development in this area.
Introduction to ch806 (ABT-806)
The monoclonal antibody ch806, and its humanized version ABT-806 (Depatuxizumab), target a unique, tumor-specific epitope of the epidermal growth factor receptor (EGFR). This epitope is exposed on EGFRvIII mutants, a common alteration in glioblastoma, as well as on overexpressed or activated wild-type EGFR found in various solid tumors. This specificity allows for targeted tumor cell killing with minimal impact on normal tissues, a significant advantage over broader EGFR inhibitors.[1][2] Preclinical and clinical studies have demonstrated the anti-tumor activity of ch806 as a single agent and, notably, have shown synergistic or additive effects when used in combination with other therapies.[3][4]
Quantitative Data from Combination Therapy Studies
The following tables summarize the key quantitative findings from preclinical and clinical studies of ch806 and its derivatives in combination therapy.
Table 1: Preclinical Efficacy of mAb 806 in Combination with mAb 528 in a U87MG.Δ2-7 Glioma Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 20 post-inoculation) | Statistical Significance vs. Control | Statistical Significance vs. Single Agents |
| Vehicle Control | Not explicitly stated, used as baseline | - | - |
| mAb 806 | Significantly reduced vs. Vehicle (p < 0.005) | - | - |
| mAb 528 | Significantly reduced vs. Vehicle (p < 0.003) | - | - |
| mAb 806 + mAb 528 | Additive/synergistic reduction | p < 0.001 vs. mAb 806 alone; p < 0.001 vs. mAb 528 alone |
Data synthesized from Johns et al., Clinical Cancer Research, 2005.[4][5]
Table 2: Clinical Efficacy of Depatuxizumab Mafodotin (depatux-m) in Combination with Temozolomide (TMZ) in Recurrent Glioblastoma
| Study | Patient Population | Treatment Arm | Outcome Measure | Result |
| INTELLANCE 2/EORTC 1410 (Phase II) | EGFR-amplified recurrent glioblastoma | depatux-m + TMZ | Overall Survival (OS) Hazard Ratio (HR) vs. Control (TMZ or Lomustine) | 0.71 (95% CI: 0.50–1.02, p=0.062) in primary analysis; 0.66 (95% CI: 0.48-0.93) in long-term follow-up[6][7][8] |
| depatux-m + TMZ | 1-Year Overall Survival Rate | 40%[9] | ||
| Control (TMZ or Lomustine) | 1-Year Overall Survival Rate | 28%[9] | ||
| NCT01800695 (Phase I) | EGFR-amplified recurrent glioblastoma | depatux-m + TMZ | Objective Response Rate (ORR) | 14.3%[10] |
| depatux-m + TMZ | 6-Month Progression-Free Survival (PFS6) | 25.2%[10] | ||
| depatux-m + TMZ | 6-Month Overall Survival (OS6) | 69.1%[10] |
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, survival, and differentiation. In many cancers, EGFR signaling is dysregulated due to receptor overexpression, mutation, or ligand overproduction, leading to uncontrolled tumor growth.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanism of Synergy: ch806 in Combination with other EGFR inhibitors
Preclinical studies have shown that the combination of mAb 806 with a prototypical EGFR-specific antibody like mAb 528 (similar to cetuximab) results in a synergistic anti-tumor effect. This is attributed to a rapid and significant down-regulation of the de2-7 EGFR from the cell surface, which is not observed with either antibody alone.[4][5] This enhanced receptor down-regulation leads to increased levels of the cell cycle inhibitor p27KIP1 and a subsequent decrease in tumor cell proliferation.[4][5]
Caption: Synergistic mechanism of ch806 and mAb 528 combination therapy.
Experimental Protocols
In Vivo Tumor Xenograft Study for Combination Therapy Evaluation
This protocol is a generalized representation based on preclinical studies of ch806.[3][4][11]
Objective: To evaluate the in vivo efficacy of ch806 in combination with another therapeutic agent on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human tumor cell line expressing the ch806 target (e.g., U87MG.Δ2-7 for glioblastoma, A431 for squamous cell carcinoma).
-
6-8 week old female BALB/c nude or SCID mice.
-
ch806 (or ABT-806).
-
Combination therapeutic agent (e.g., another monoclonal antibody, chemotherapy).
-
Vehicle control (e.g., sterile PBS).
-
Matrigel (optional, for subcutaneous injection).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Culture: Culture the selected human tumor cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group) with comparable mean tumor volumes:
-
Group 1: Vehicle control.
-
Group 2: ch806 alone.
-
Group 3: Combination agent alone.
-
Group 4: ch806 + combination agent.
-
-
Administer treatments as per the predetermined schedule, dose, and route (e.g., intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue tumor volume measurements throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between treatment groups.
-
References
- 1. Engineering and characterisation of chimeric monoclonal antibody 806 (ch806) for targeted immunotherapy of tumours expressing de2-7 EGFR or amplified EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical trial with monoclonal antibody ch806 targeting transitional state and mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I clinical trial with monoclonal antibody ch806 targeting transitional state and mutant epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of human tumor xenografts with monoclonal antibody 806 in combination with a prototypical epidermal growth factor receptor-specific antibody generates enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. INTELLANCE 2/EORTC 1410 randomized phase II study of Depatux-M alone and with temozolomide vs temozolomide or lomustine in recurrent EGFR amplified glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sensusimpact.com [sensusimpact.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Safety and efficacy of depatuxizumab mafodotin + temozolomide in patients with EGFR-amplified, recurrent glioblastoma: results from an international phase I multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting a unique EGFR epitope with monoclonal antibody 806 activates NF-κB and initiates tumour vascular normalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NS4A Protein Function Using aCh-806
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-structural protein 4A (NS4A) is a small, hydrophobic transmembrane protein encoded by many viruses, including Hepatitis C Virus (HCV) and other members of the Flaviviridae family. NS4A plays a crucial role in the viral life cycle, acting as a cofactor for the NS3 protease, participating in the formation of the viral replication complex, and modulating host cell signaling pathways.[1] Its essential functions make it an attractive target for antiviral drug development.
aCh-806 (also known as GS-9132) is a small molecule inhibitor of HCV replication.[2][3] It exerts its antiviral activity by specifically targeting the NS4A protein.[2][3] These application notes provide a comprehensive overview of the use of this compound as a tool to study the function of NS4A, complete with detailed experimental protocols and data presentation.
Mechanism of Action of this compound
This compound inhibits HCV replication through a novel mechanism of action that directly involves NS4A.[2][4] Unlike NS3 protease inhibitors, this compound does not block the enzymatic activity of the NS3-NS4A complex directly. Instead, it induces a conformational change in NS4A, leading to the formation of a homodimeric form of NS4A with a molecular weight of approximately 14 kDa, designated as p14.[2][3][4] The formation of this p14 dimer is associated with the accelerated degradation of both NS4A and its partner protein, NS3.[2][4] This disruption of the NS3-NS4A complex and the subsequent reduction in the levels of these essential viral proteins ultimately inhibit viral RNA replication.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound against HCV.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 14 nM | HCV genotype 1b replicon cells (Huh-luc/neo) | [5] |
| EC50 Range | 0.01 - 0.05 µM | Genotype 1a and 1b replicon cells | [5] |
| CC50 | > 10 µM | Huh-luc/neo cells | [5] |
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.
Key Experiments and Detailed Protocols
This section provides detailed protocols for key experiments used to study the function of NS4A using this compound.
HCV Replicon Assay for Antiviral Activity
This assay is used to determine the potency of this compound in inhibiting HCV RNA replication in a cell-based system.[5][6]
Materials:
-
HCV replicon-containing cells (e.g., Huh-luc/neo cells expressing a luciferase reporter gene)[5]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for stable cell line maintenance)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis for NS4A, p14, and NS3
This protocol is used to detect the levels of NS4A, the this compound-induced p14 dimer, and NS3 in cell lysates.[2][4]
Materials:
-
HCV replicon cells or cells transiently expressing NS4A
-
This compound
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibodies:
-
Anti-NS4A antibody (specific for the monomeric and dimeric forms)
-
Anti-NS3 antibody
-
Anti-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 16-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NS4A or anti-NS3) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For the loading control, the membrane can be stripped and re-probed with an anti-actin or anti-GAPDH antibody.
Immunoprecipitation of NS4A and NS3-NS4A Complex
This protocol is used to isolate NS4A and its associated proteins (like NS3) to study complex formation and the effect of this compound.[4][7]
Materials:
-
Cell lysates from HCV replicon cells treated with or without this compound
-
Anti-NS4A antibody or anti-NS3 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., modified RIPA buffer or a buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)
Protocol:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-NS4A) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand or by centrifugation.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against NS4A and NS3 to assess the co-immunoprecipitation of the complex.
Visualizations
Signaling Pathway of NS4A in Flavivirus Infection
// Nodes ZIKV [label="Zika Virus\nInfection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NS4A_NS4B [label="NS4A/NS4B Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Akt_mTOR [label="Akt-mTOR\nSignaling Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neurogenesis [label="Neurogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ZIKV -> NS4A_NS4B [label="Expression of"]; NS4A_NS4B -> Akt_mTOR [label="Inhibits", color="#EA4335"]; Akt_mTOR -> Neurogenesis [label="Promotes"]; Akt_mTOR -> Autophagy [label="Inhibits"]; NS4A_NS4B -> Autophagy [label="Induces", style=dashed, color="#EA4335"]; } dot Caption: ZIKV NS4A/NS4B inhibit Akt-mTOR signaling.[8]
Experimental Workflow for this compound Antiviral Activity Assessment
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed HCV Replicon Cells\n(96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_drug [label="Prepare this compound\nSerial Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="Treat Cells with this compound\n(72 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lyse_cells [label="Lyse Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure_luc [label="Measure Luciferase Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate_ec50 [label="Calculate EC50", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> prepare_drug; prepare_drug -> treat_cells; treat_cells -> lyse_cells; lyse_cells -> measure_luc; measure_luc -> calculate_ec50; calculate_ec50 -> end; } dot Caption: Workflow for determining the EC50 of this compound.
Logical Relationship of this compound's Mechanism of Action
// Nodes aCh806 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NS4A_monomer [label="NS4A Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p14_dimer [label="p14 (NS4A Dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; NS3_NS4A_complex [label="NS3-NS4A Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; degradation [label="Accelerated Degradation\nof NS3 and NS4A", fillcolor="#5F6368", fontcolor="#FFFFFF"]; replication_inhibition [label="Inhibition of HCV\nRNA Replication", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges aCh806 -> NS4A_monomer [label="Binds to"]; NS4A_monomer -> p14_dimer [label="Induces Dimerization"]; p14_dimer -> degradation; NS3_NS4A_complex -> degradation [style=dashed, label="Disrupts and leads to"]; degradation -> replication_inhibition; } dot Caption: this compound induces NS4A dimerization and degradation.[2][4]
Conclusion
This compound serves as a valuable research tool for elucidating the multifaceted functions of the NS4A protein in the HCV life cycle. Its unique mechanism of action provides a specific means to probe the consequences of NS4A disruption. The protocols outlined in these application notes offer a starting point for researchers to investigate the role of NS4A in viral replication and to explore the potential of NS4A as a therapeutic target. While the primary data for this compound is in the context of HCV, the conserved nature of NS4A function among flaviviruses suggests that the principles and methodologies described herein may be adaptable for studying NS4A in other viral systems.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. www2.nau.edu [www2.nau.edu]
- 3. genscript.com [genscript.com]
- 4. Characterization of Dengue Virus NS4A and NS4B Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. Immunoprecipitation Protocol [protocols.io]
- 8. Hepatitis C Virus RNA Replication and Virus Particle Assembly Require Specific Dimerization of the NS4A Protein Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aCh-806 Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
aCh-806 is a potent and specific inhibitor of the Hepatitis C Virus (HCV). It functions as an NS4A antagonist, disrupting the viral replication complex and inhibiting viral RNA replication.[1][2] These application notes provide detailed protocols for the delivery and use of this compound in cell culture-based assays, along with key performance data to guide experimental design.
Mechanism of Action
This compound targets the HCV NS4A protein, a cofactor for the NS3 protease and a critical component of the viral replication complex. By binding to NS4A, this compound induces a conformational change that leads to the accelerated degradation of both NS3 and NS4A.[1][2] This disruption of the replication complex effectively halts viral RNA synthesis. Resistance to this compound has been mapped to mutations in the N-terminal region of the NS3 protein, where it interacts with NS4A, highlighting the specificity of its antiviral activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in the context of HCV genotype 1b in Huh-luc/neo cells.
| Parameter | Value | Cell Line | Assay | Citation |
| EC50 | 14 nM | Huh-luc/neo | HCV Replicon Assay (Luciferase) | [3] |
| CC50 | > 25 µM | Huh-luc/neo | MTS Assay | [3] |
| Selectivity Index (SI) | > 1785 | Huh-luc/neo | Calculated (CC50/EC50) |
Note: The CC50 value was determined to be greater than the highest tested concentration of 25 µM. Researchers should perform their own cytotoxicity analysis for their specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Based on the information from suppliers, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.11 mg of this compound (Molecular Weight: 411.44 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If needed, warm the tube to 37°C and sonicate for a short period.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
HCV Replicon Assay (Antiviral Activity)
This protocol is adapted for use with Huh-luc/neo cells, a human hepatoma cell line containing an HCV genotype 1b replicon with a luciferase reporter gene.
Materials:
-
Huh-luc/neo cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well, clear-bottom, white-walled plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed Huh-luc/neo cells in a 96-well plate at a density of 8,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete DMEM. It is recommended to perform a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., from 1 µM down to 50 pM).
-
Add 100 µL of the diluted this compound to the corresponding wells of the cell plate. Ensure that the final DMSO concentration does not exceed 0.5%. Include vehicle control wells (DMSO only) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
MTS Assay (Cytotoxicity)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells (or other relevant cell line)
-
Complete DMEM
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well, clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Absorbance microplate reader
Procedure:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM, similar to the antiviral assay.
-
Add 100 µL of the diluted this compound to the corresponding wells. Include vehicle control and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Off-Target Effects and Selectivity
Studies on this compound have shown that resistance mutations map to the viral NS3 protein, which is the interacting partner of its target, NS4A. This suggests a high degree of selectivity for the viral replication complex. No significant off-target effects on host cellular pathways have been reported in the primary literature. However, it is always recommended to assess the potential for off-target effects in your specific experimental system.
Activity in Other Cell Lines and Against Other HCV Genotypes
The primary reported activity of this compound is against HCV genotype 1b in Huh-7 derived replicon cells.[3] While information on its activity against other HCV genotypes and in other cell lines is limited in the public domain, it is plausible that it may exhibit activity against other genotypes due to the conserved nature of the NS3-NS4A interaction. Researchers are encouraged to evaluate the efficacy of this compound against their HCV genotypes and in their cell lines of interest.
Conclusion
This compound is a valuable research tool for studying HCV replication. The protocols provided here offer a comprehensive guide for its use in cell culture. By following these guidelines, researchers can effectively investigate the antiviral properties of this compound and its mechanism of action. It is crucial to perform appropriate controls and to determine the cytotoxicity of the compound in the specific cell system being used.
References
Application Notes and Protocols for ACH-806 (ABT-806/Depatuxizumab) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ACH-806, also known as the humanized monoclonal antibody ABT-806 or Depatuxizumab. The focus is on its application in preclinical cancer models, with detailed protocols for in vivo studies and an exploration of its mechanism of action through signaling pathway diagrams.
Introduction
This compound (ABT-806/Depatuxizumab) is a humanized monoclonal antibody that specifically targets a unique, tumor-selective epitope of the epidermal growth factor receptor (EGFR).[1][2][3] This epitope is exposed on the constitutively active EGFRvIII mutant and on overexpressed wild-type EGFR in cancer cells, but not on normal tissues.[4][5] This specificity allows for targeted anti-tumor activity with minimal on-target toxicities commonly associated with other EGFR inhibitors.[3][6] Preclinical studies have demonstrated significant anti-tumor effects of ABT-806 in various cancer models, particularly those expressing EGFRvIII or overexpressing wild-type EGFR.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical in vivo studies using ABT-806, providing a comparative overview of treatment regimens and their effects.
Table 1: In Vivo Efficacy of ABT-806 in Xenograft Models
| Tumor Model | Treatment Regimen | Dosing Route | Treatment Duration | Outcome |
| U87MGde2-7 glioblastoma xenograft | 10 mg/kg and 40 mg/kg | Intraperitoneal (i.p.) | Three times a week for 2 weeks | Significant tumor growth inhibition.[7] |
| A431 squamous cell carcinoma xenograft | 10 mg/kg and 40 mg/kg | Intraperitoneal (i.p.) | Three times a week for 2 weeks | Significant tumor growth inhibition.[7] |
| SCC15 head and neck squamous cell carcinoma xenograft | Single dose of 40 mg/kg | Not specified | Single administration | Downregulation of tumor wild-type EGFR and pEGFR.[8] |
| MSTO-211H mesothelioma xenograft | Not specified | Not specified | Not specified | Significant tumor growth inhibition.[2] |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo xenograft studies to evaluate the efficacy of ABT-806.
Protocol 1: Evaluation of ABT-806 Efficacy in a Subcutaneous Glioblastoma Xenograft Model
Objective: To assess the anti-tumor activity of ABT-806 in a mouse xenograft model of glioblastoma expressing EGFRvIII.
Materials:
-
U87MG.de2-7 glioblastoma cells
-
Female athymic nude mice (6-8 weeks old)
-
ABT-806 (Depatuxizumab)
-
Vehicle control (e.g., sterile PBS)
-
Matrigel
-
Sterile syringes and needles
-
Calipers
-
Animal housing facility compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture U87MG.de2-7 cells in appropriate media and conditions to ensure logarithmic growth.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice weekly) using calipers with the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n ≥ 5 per group).
-
Administer ABT-806 intraperitoneally at the desired dose (e.g., 10 mg/kg or 40 mg/kg) three times a week for two weeks.[7]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Evaluation:
Visualizations
The following diagrams illustrate the signaling pathway targeted by ABT-806 and a typical experimental workflow.
Caption: ABT-806 inhibits EGFRvIII signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. Targeting and Efficacy of Novel mAb806-Antibody-Drug Conjugates in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investinlife.com [investinlife.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pnas.org [pnas.org]
- 6. Characterization of ABT-806, a Humanized Tumor-Specific Anti-EGFR Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ACH-806 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACH-806 is a potent and specific small molecule inhibitor of the Hepatitis C Virus (HCV).[1][2] It functions as an NS4A antagonist, disrupting a critical protein-protein interaction essential for viral replication.[2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays for the discovery and characterization of novel HCV inhibitors. This compound can serve as a valuable positive control in such screens due to its well-defined mechanism of action and potency.
Quantitative Data Summary
The biological activity of this compound has been characterized in cell-based HCV replicon assays. The following table summarizes its key quantitative parameters.
| Compound | Parameter | Value | Cell Line | Assay Endpoint | Reference |
| This compound | EC50 (50% Effective Concentration) | 14 nM | Huh-luc/neo (genotype 1b) | Luciferase Activity | [1][2] |
| This compound | CC50 (50% Cytotoxic Concentration) | > 2.4 µM | Huh-luc/neo (genotype 1b) | MTS Assay | [1] |
Mechanism of Action
This compound targets the HCV NS3/4A protease complex, which is crucial for viral polyprotein processing and the formation of the viral replication complex. Specifically, this compound is an antagonist of NS4A.[2] By binding to NS4A, this compound allosterically inhibits the NS3 protease activity and disrupts the formation of functional viral replication complexes.[1] This leads to a significant reduction in viral RNA replication. Treatment with this compound results in decreased levels of both NS3 and NS4A proteins in host cells.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting HCV replication.
High-Throughput Screening Protocol
This protocol describes a cell-based assay for screening compound libraries for inhibitors of HCV replication using an HCV replicon system. This compound is used as a positive control for inhibition.
Materials and Reagents
-
Huh-luc/neo cells (Huh-7 cells containing a subgenomic HCV replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
This compound
-
Test compounds
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow
Caption: High-throughput screening workflow for HCV inhibitors.
Detailed Protocol
-
Cell Seeding:
-
Culture Huh-luc/neo cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells to a density of 8,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Add the diluted compounds to the cell plates. The final DMSO concentration should not exceed 0.5%.[2]
-
Include wells with DMSO only as a negative control (0% inhibition) and wells with a known concentration of this compound (e.g., 1 µM) as a positive control (100% inhibition).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 x (1 - (RLUsample - RLUpositive control) / (RLUnegative control - RLUpositive control)) where RLU is the Relative Light Units.
-
Determine the EC50 values for active compounds by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Assess the quality of the assay by calculating the Z' factor using the positive and negative controls. A Z' factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.
-
Conclusion
This compound is a valuable tool for the study of HCV replication and the development of novel antiviral therapies. Its specific mechanism of action and high potency make it an excellent positive control for high-throughput screening campaigns aimed at identifying new HCV inhibitors. The provided protocols and diagrams offer a comprehensive guide for the implementation of this compound in HTS workflows.
References
Application Notes and Protocols for aCh-806 in Drug Resistance Studies
Disclaimer: The compound "aCh-806" is not clearly identified in publicly available scientific literature. This document provides information on two compounds with similar nomenclature, FW-04-806 and CG-806 , which are under investigation for their potential to overcome drug resistance in cancer. It is presumed that the query "this compound" may be a typographical error referring to one of these agents.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FW-04-806 and CG-806 in studying and potentially overcoming drug resistance in cancer. Detailed protocols for key experiments are included to facilitate the replication and further investigation of their mechanisms of action.
Part 1: FW-04-806 - A Dual-Action Agent Targeting Hsp90 and ABC Transporters
Application Note: FW-04-806 in Overcoming Multidrug Resistance
FW-04-806, a bis-oxazolyl macrolide compound, has demonstrated significant potential in circumventing drug resistance through a dual mechanism of action. Firstly, it acts as a Heat Shock Protein 90 (Hsp90) inhibitor, and secondly, it modulates the function of ATP-binding cassette (ABC) transporters.
Mechanism of Action:
-
Hsp90 Inhibition: FW-04-806 binds to the N-terminal domain of Hsp90, disrupting its chaperone function.[1] This leads to the proteasome-dependent degradation of Hsp90 client proteins, many of which are key drivers of cancer cell proliferation and survival, such as HER2, Akt, and Raf-1.[1][2] By promoting the degradation of these oncoproteins, FW-04-806 can induce cell cycle arrest and apoptosis in cancer cells.[1][2]
-
Modulation of ABC Transporter-Mediated Multidrug Resistance (MDR): A significant challenge in cancer therapy is the overexpression of ABC transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which actively efflux chemotherapeutic drugs from cancer cells, leading to MDR. FW-04-806 has been shown to reverse this resistance. It enhances the cytotoxicity of various chemotherapeutic agents in cancer cells that overexpress ABCB1 and ABCG2.[3][4] Mechanistically, FW-04-806 inhibits the efflux function of these transporters, thereby increasing the intracellular concentration of co-administered anticancer drugs.[3][4] Notably, this effect is not due to a change in the expression level of the transporters or their ATPase activity.[3][4]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of FW-04-806
| Cell Line | Cancer Type | Key Features | IC50 of FW-04-806 (µM) | Citation |
| SKBR3 | Breast Cancer | HER2-overexpressing | 12.11 | [2] |
| MCF-7 | Breast Cancer | HER2-underexpressing | 39.44 | [2] |
Table 2: Reversal of Multidrug Resistance by FW-04-806
| Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | FW-04-806 Conc. (µM) | Fold Reversal* | Citation |
| KBv200 | ABCB1 | Vincristine | 2.5 | 29.5 | [3] |
| KBv200 | ABCB1 | Paclitaxel | 2.5 | 15.8 | [3] |
| H460/MX20 | ABCG2 | Mitoxantrone | 5 | 11.2 | [3] |
| H460/MX20 | ABCG2 | Topotecan | 5 | 8.7 | [3] |
*Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of FW-04-806.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FW-04-806 and its ability to reverse multidrug resistance.
Materials:
-
Cancer cell lines (drug-sensitive and drug-resistant)
-
96-well plates
-
Complete cell culture medium
-
FW-04-806
-
Chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Treat the cells with varying concentrations of FW-04-806 alone, the chemotherapeutic agent alone, or a combination of both for 48-72 hours. Include untreated cells as a control.[5]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is to assess the effect of FW-04-806 on the protein levels of Hsp90 clients.
Materials:
-
Cancer cell lines
-
6-well plates
-
FW-04-806
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against HER2, Akt, Raf-1, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of FW-04-806 for the desired time (e.g., 24 hours).[2]
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.[6]
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by FW-04-806.
Materials:
-
Cancer cell lines
-
6-well plates
-
FW-04-806
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with FW-04-806 for 24-48 hours.[8]
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each sample.[9]
-
Analyze the cells by flow cytometry within 1 hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: FW-04-806 inhibits Hsp90, leading to client protein degradation and apoptosis.
Caption: FW-04-806 reverses MDR by inhibiting ABC transporter drug efflux.
Part 2: CG-806 - A Multi-Kinase Inhibitor for Resistant Hematologic Malignancies
Application Note: CG-806 in Overcoming Resistance in AML
CG-806 is a potent, oral, first-in-class multi-kinase inhibitor that targets key drivers of hematologic malignancies, including Fms-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[10][11] Its broad activity profile makes it a promising agent for treating drug-resistant cancers, particularly Acute Myeloid Leukemia (AML).
Mechanism of Action:
CG-806 demonstrates superior anti-leukemic efficacy irrespective of the FLT3 mutational status, a common mechanism of resistance to other FLT3 inhibitors.[10][11]
-
In FLT3-mutant AML: CG-806 potently inhibits both wild-type and various mutant forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[12] This leads to the suppression of downstream signaling pathways involving STAT5 and ERK, resulting in G1 phase cell cycle arrest and apoptosis.[13]
-
In FLT3-wild type AML: CG-806's efficacy is attributed to its inhibition of other critical kinases like BTK and Aurora kinases. This dual targeting leads to G2/M phase arrest and apoptosis.[10][11]
-
Overcoming Ibrutinib Resistance: In B-cell malignancies, resistance to the BTK inhibitor ibrutinib often arises from mutations in BTK (e.g., C481S). CG-806 effectively inhibits both wild-type and C481S mutant BTK, suggesting its potential to treat ibrutinib-resistant disease.[13]
Quantitative Data Summary
Table 3: In Vitro Cytotoxicity of CG-806 in AML Cell Lines
| Cell Line | FLT3 Status | IC50 of CG-806 (nM) | Citation |
| Ba/F3 | FLT3-WT | 11 | [13] |
| Ba/F3 | FLT3-ITD | <1 | [12] |
| Ba/F3 | FLT3-D835Y | <1 | [12] |
| Ba/F3 | FLT3-ITD + D835Y | <1 | [12] |
| Ba/F3 | FLT3-ITD + F691L | <1 | [12] |
| MOLM-13 | FLT3-ITD | ~5 | [14] |
| MV4-11 | FLT3-ITD | ~5 | [14] |
Table 4: Comparison of CG-806 with other FLT3 Inhibitors in FLT3-WT Ba/F3 Cells
| Inhibitor | IC50 (nM) | Citation |
| CG-806 | 11 | [13] |
| Quizartinib | 1,956 | [13] |
| Gilteritinib | 500 | [13] |
| Crenolanib | 2,617 | [13] |
Experimental Protocols
Protocol 4: Cell Viability and Apoptosis Induction Assay
This protocol is for assessing the anti-leukemic activity of CG-806.
Materials:
-
AML cell lines (FLT3-mutant and FLT3-wild type)
-
96-well and 6-well plates
-
Complete cell culture medium
-
CG-806
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Viability: Seed cells in a 96-well plate and treat with a dose range of CG-806 for 72 hours. Determine cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
Apoptosis: Seed cells in 6-well plates and treat with CG-806 for 24-48 hours.[14]
-
Harvest and stain cells with Annexin V-FITC and PI as described in Protocol 3 .
-
Analyze by flow cytometry to quantify apoptotic cells.
Protocol 5: Western Blot Analysis for Kinase Inhibition
This protocol is to confirm the inhibition of FLT3, BTK, and Aurora kinase signaling by CG-806.
Materials:
-
AML cell lines
-
6-well plates
-
CG-806
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (against phospho-FLT3, total FLT3, phospho-BTK, total BTK, phospho-Aurora A/B/C, total Aurora A/B/C, phospho-STAT5, phospho-ERK, and a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with CG-806 for a short duration (e.g., 1-4 hours) to observe effects on protein phosphorylation.[12]
-
Prepare cell lysates and perform western blotting as described in Protocol 2 .
-
Probe the membranes with antibodies specific for the phosphorylated and total forms of the target kinases and their downstream effectors.
Visualizations
Caption: CG-806 inhibits mutant FLT3 signaling, leading to G1 arrest in AML cells.
Caption: CG-806 targets BTK and Aurora kinases in FLT3-WT AML, causing G2/M arrest.
References
- 1. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FW-04-806 inhibits proliferation and induces apoptosis in human breast cancer cells by binding to N-terminus of Hsp90 and disrupting Hsp90-Cdc37 complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversal effect of FW-04-806, a macrolide dilactone compound, on multidrug resistance mediated by ABCB1 and ABCG2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 10. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Luxeptinib (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
aCh-806 experimental variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACH-806 (also known as GS-9132), a small molecule inhibitor of the Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of the HCV non-structural protein 4A (NS4A).[1][2] It functions by altering the composition and function of the viral replication complex.[2] Specifically, this compound induces the formation of a homodimeric form of NS4A, which leads to the accelerated degradation of both NS3 and NS4A, ultimately inhibiting viral RNA replication.[2]
Q2: In which HCV genotypes is this compound active?
A2: this compound has demonstrated potent activity against genotype 1 HCV replication in vitro and showed antiviral activity in patients infected with genotype 1 HCV in a proof-of-concept clinical trial.[2][3]
Q3: What is the reported in vitro potency of this compound?
A3: In HCV replicon cells, this compound has been shown to inhibit viral replication with a 50% effective concentration (EC50) of approximately 14 nM.[1]
Q4: Can resistance to this compound develop?
A4: Yes, resistance to this compound can emerge.[4] Studies have identified that single mutations in the N-terminal region of NS3, specifically at amino acid positions 16 (cysteine-to-serine) and 39 (alanine-to-valine), can confer resistance to this compound in replicon variants.[4]
Q5: Is this compound cross-resistant with other classes of HCV inhibitors?
A5: No, replicon variants resistant to this compound have been shown to remain sensitive to other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors.[4] Conversely, replicons resistant to these other inhibitors retain sensitivity to this compound.[4]
Troubleshooting Guide
Issue 1: High Variability in EC50 Values Between Experiments
Possible Cause 1: Compound Solubility and Aggregation
-
Recommendation: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) for stock solutions.[1] Ensure that the compound is fully dissolved before making serial dilutions. When diluting into aqueous cell culture media, minimize the final DMSO concentration (e.g., ≤0.5%) to avoid solvent effects and compound precipitation.[1] Visually inspect for any signs of precipitation in the media. If solubility is suspected to be an issue, consider using a vehicle containing a non-ionic surfactant like Tween-80, though this should be validated for cell toxicity.
Possible Cause 2: Inconsistent Cell Health and Seeding Density
-
Recommendation: Use a consistent cell seeding density for all experiments, as variations can affect the rate of viral replication and apparent inhibitor potency. Regularly monitor cell health and viability. Only use cells that are in the logarithmic growth phase and have high viability. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your replication assay to normalize for differences in cell number.
Possible Cause 3: Degradation of this compound in Solution
-
Recommendation: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots. While specific stability data for this compound in aqueous media is not widely published, it is best practice to add the compound to the cells immediately after dilution.
Issue 2: Lower Than Expected Potency or Complete Lack of Activity
Possible Cause 1: Incorrect Compound Handling and Storage
-
Recommendation: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture, to prevent degradation. Confirm the identity and purity of your this compound lot using analytical methods such as LC-MS or NMR if possible.
Possible Cause 2: Use of a Resistant Replicon Cell Line
-
Recommendation: If you have been culturing your replicon cells for an extended period, there is a possibility of spontaneous resistance development. Sequence the NS3 region of the replicon to check for known resistance mutations (C16S or A39V).[4] It is advisable to use a low-passage stock of the replicon cells for critical experiments.
Issue 3: Observed Cellular Toxicity at Higher Concentrations
Possible Cause: Off-Target Effects or Non-Specific Toxicity
-
Recommendation: Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a standard cytotoxicity assay. This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window. If significant toxicity is observed at concentrations close to the EC50, consider using a different endpoint for your replication assay that is less sensitive to cell health.
Data Summary
| Parameter | Value | Cell Line | Notes |
| EC50 | 14 nM | Huh-luc/neo (genotype 1b) | Inhibition of HCV replicon replication measured by luciferase activity.[1] |
| CC50 | Not explicitly reported in the provided search results. | - | It is recommended to determine this experimentally in the cell line being used. |
| Resistance Mutations | C16S and A39V in NS3 | HCV replicon cells | These mutations confer resistance to this compound.[4] |
Experimental Protocols
Cell-Based HCV Replicon Assay
This is a generalized protocol based on the available information.[1]
-
Cell Seeding: Seed Huh-luc/neo cells (or another suitable HCV replicon cell line) in 96-well plates at a density of approximately 8,000 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Incubation: Incubate the plates for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO.
-
Compound Addition: Dilute the DMSO serial dilutions 1:200 into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be 0.5%. Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (0.5% DMSO) and no-treatment controls.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Endpoint Measurement: Quantify the inhibition of HCV replicon replication by measuring luciferase activity using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: General experimental workflow for testing this compound in a cell-based HCV replicon assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
aCh-806 solubility problems in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ACH-806 in experimental media.
Troubleshooting Guides
Issue: Precipitation Observed in Cell Culture Media After Adding this compound
Possible Cause 1: Poor Aqueous Solubility of this compound
This compound, like many small molecule inhibitors, likely has low aqueous solubility. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous-based cell culture medium, the compound can precipitate out of solution.[1]
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is as low as possible while maintaining the desired this compound concentration.[1] However, some cell types are sensitive to DMSO, so it's crucial to determine the maximum tolerable concentration for your specific cell line.
-
Use a Higher Stock Concentration: Preparing a more concentrated stock solution in DMSO allows for a smaller volume to be added to the culture medium, thus reducing the final DMSO concentration.[1]
-
Pre-warm Media: Adding the this compound stock solution to pre-warmed media (37°C) can sometimes help maintain solubility.[2]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the this compound stock in pre-warmed media to gradually decrease the solvent concentration.
-
pH Adjustment: The solubility of a compound can be pH-dependent. While altering the pH of cell culture media is generally not recommended as it can affect cell health, preparing a stock solution in a buffer with an optimal pH for this compound solubility before final dilution in media could be explored.
Possible Cause 2: Interaction with Media Components
Components in the cell culture media, such as salts and proteins, can interact with this compound and cause it to precipitate.[3][4]
Solutions:
-
Test Different Media Formulations: If possible, test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) to see if the precipitation is specific to one formulation.
-
Serum Concentration: If using a serum-containing medium, the protein concentration can affect compound solubility. Test different serum concentrations or consider using a serum-free medium if compatible with your cells.
Possible Cause 3: Temperature Effects
Temperature fluctuations can impact the solubility of compounds in solution.
Solutions:
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the this compound stock solution can lead to precipitation. Aliquot the stock solution into single-use volumes.[3][4]
-
Proper Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data for similar compounds and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][6]
Q2: I observed a precipitate in my media, but the pH has not changed. What could be the cause?
A2: Precipitation without a pH change often points to the compound coming out of solution due to poor solubility in the aqueous environment of the cell culture media.[2] This can also be caused by residual detergents on glassware, so ensure thorough rinsing with deionized water.[2]
Q3: Can I filter my media after adding this compound to remove the precipitate?
A3: Filtering the media after adding this compound is not recommended as this will also remove the precipitated compound, leading to an unknown and lower final concentration of the active drug in your experiment.[1]
Q4: Are there any alternative formulation strategies to improve the solubility of this compound in my experiments?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs for in vitro assays. These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[7][8][9][10] However, the compatibility of these excipients with your specific cell line must be evaluated.
Quantitative Data Summary
The following table summarizes common techniques used to improve the solubility of poorly water-soluble compounds, which can be applicable to this compound.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent system by adding a water-miscible organic solvent. | Simple and rapid to formulate.[11] | Potential for solvent toxicity to cells.[11] |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[12] | Effective at low concentrations. | Can be cytotoxic and interfere with cellular processes. |
| Cyclodextrins | Forming inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[8][10] | Generally low toxicity and can improve bioavailability. | Can interact with cell membrane components. |
| pH Adjustment | Ionizing the drug by adjusting the pH of the solution to increase its solubility.[7] | Effective for ionizable compounds. | Cell culture media are buffered, and significant pH changes can be detrimental to cell health.[13] |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[12][14] | Increases dissolution rate.[14] | Requires specialized equipment for preparation. |
Experimental Protocols
Protocol for Evaluating and Improving this compound Solubility in Cell Culture Media
-
Preparation of High-Concentration this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution, using gentle warming (up to 37°C) or sonication if necessary.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Determination of Maximum Tolerable DMSO Concentration:
-
Culture your target cells in their standard growth medium.
-
Treat the cells with a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
-
After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard assay (e.g., MTT, Trypan Blue exclusion).
-
Determine the highest DMSO concentration that does not significantly impact cell viability. This will be your maximum allowable final DMSO concentration in subsequent experiments.
-
-
Solubility Assessment in Cell Culture Media:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed the maximum tolerable level determined in step 2.
-
Visually inspect the solutions for any signs of precipitation immediately after preparation and after incubation at 37°C for various time points (e.g., 1, 4, 24 hours).
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).
-
-
Troubleshooting Precipitation:
-
If precipitation is observed, try the following:
-
Lower Final Concentration: Test a lower final concentration of this compound.
-
Serial Dilution: Prepare the final concentration by performing serial dilutions in pre-warmed media.
-
Alternative Solvents/Co-solvents (Advanced): If DMSO is problematic, and if compatible with your experimental system, consider other organic solvents or the use of co-solvents like ethanol or polyethylene glycol (PEG). Always test for cell toxicity.
-
Formulation with Excipients (Advanced): For persistent solubility issues, consider formulating this compound with solubility enhancers like cyclodextrins (e.g., HP-β-CD). This requires careful optimization and validation.
-
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation in media.
Caption: Simplified signaling pathway of HCV replication and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijpbr.in [ijpbr.in]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.umcs.pl [journals.umcs.pl]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ACh-806 Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the ACh-806 assay, a cell-based assay to screen for inhibitors of Hepatitis C Virus (HCV) replication.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a cell-based assay that utilizes a human hepatoma cell line (e.g., Huh-7) containing an HCV subgenomic replicon. This replicon is a portion of the HCV genome that can replicate autonomously within the host cell. The replicon is engineered to express a reporter gene, typically firefly luciferase, in addition to the viral non-structural proteins, including NS3 and NS4A. The level of luciferase activity directly correlates with the efficiency of HCV RNA replication. This compound is an NS4A antagonist that disrupts the HCV replication complex, leading to a decrease in replicon replication and, consequently, a reduction in luciferase signal.
Q2: What is the mechanism of action of this compound?
This compound is an NS4A antagonist. NS4A is a crucial cofactor for the NS3 serine protease, which is essential for processing the HCV polyprotein into mature viral proteins. The NS3-NS4A complex also plays a role in evading the host's innate immune response. This compound is believed to bind to NS4A, altering the composition and function of the viral replication complex, ultimately inhibiting HCV replication.[1]
Q3: What are the key components of the this compound assay?
The essential components include:
-
Cell Line: A human hepatoma cell line, such as Huh-7 or its derivatives (e.g., Huh-7.5), that is permissive for HCV replication.[2][3]
-
HCV Replicon: A subgenomic HCV replicon construct containing a luciferase reporter gene.
-
This compound: The compound to be tested.
-
Luciferase Assay Reagent: A commercial kit to measure firefly luciferase activity.
-
Cell Viability Assay Reagent: To assess the cytotoxicity of the test compound.
Q4: How is the potency of an inhibitor like this compound determined in this assay?
The potency of an inhibitor is typically expressed as the half-maximal effective concentration (EC50). This is the concentration of the compound that inhibits 50% of the viral replication, as measured by the reduction in luciferase activity. The EC50 is determined by treating the replicon cells with a serial dilution of the inhibitor and measuring the corresponding luciferase signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors- Uneven cell seeding- Edge effects in the plate | - Use a multichannel pipette and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Low Signal-to-Background Ratio | - Low replicon replication efficiency- Suboptimal luciferase assay conditions- High background from the plate | - Use a highly permissive cell line (e.g., Huh-7.5).- Ensure the luciferase reagent is at room temperature and properly mixed.- Use opaque, white-walled plates to maximize light output and minimize crosstalk.[4][5] |
| High Background Signal | - Contamination of cell culture- Autoluminescence of test compound | - Regularly test for mycoplasma contamination.- Test the compound in a cell-free luciferase assay to check for interference. |
| Inconsistent EC50 Values | - Cell passage number and health- Variation in reagent lots- Inaccurate compound concentration | - Use cells within a defined passage number range.- Qualify new lots of reagents before use.- Verify the concentration of the compound stock solution. |
| Observed Cytotoxicity | - The compound is toxic to the cells at the tested concentrations. | - Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with the replication assay. Determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50). |
| No Inhibition by this compound | - Resistant replicon- Inactive compound | - Sequence the NS4A region of the replicon to check for resistance mutations.- Verify the identity and purity of the this compound compound. |
Experimental Protocols
This compound Assay Protocol
This protocol outlines the steps for determining the EC50 of this compound in a luciferase-based HCV replicon assay.
Materials:
-
Huh-7 cells stably harboring a firefly luciferase HCV subgenomic replicon
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the replicon cells in complete DMEM.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a "no drug" control (DMSO only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Cell Viability Assay (Parallel Plate):
-
Set up a parallel plate as described in steps 1 and 2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix for 2 minutes on an orbital shaker.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis:
-
Normalize the luciferase readings to the "no drug" control.
-
Plot the normalized values against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Quantitative Data Summary
Table 1: Example EC50 and Cytotoxicity Data for this compound
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 15 | >50 | >3333 |
| Compound X (Control) | 5 | 10 | 2000 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Signal-to-Background (S/B) Ratio | >100 |
| Signal-to-Noise (S/N) Ratio | >50 |
| Z'-factor | >0.7 |
Visualizations
HCV NS3-NS4A Signaling Pathway and Inhibition
Caption: HCV NS3-NS4A pathway and this compound inhibition.
This compound Assay Workflow
Caption: this compound experimental workflow.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting common assay issues.
References
- 1. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. actaclinica.eu [actaclinica.eu]
- 4. goldbio.com [goldbio.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
aCh-806 inconsistent results troubleshooting
Welcome to the technical support center for ACH-806. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common questions that may arise during experiments with this novel HCV NS4A antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist of the Hepatitis C Virus (HCV) non-structural protein 4A (NS4A).[1][2] It inhibits HCV replication by binding to NS4A and altering the composition of the viral replication complex.[2] This leads to the formation of an NS4A homodimer (p14) and the accelerated degradation of both NS3 and NS4A proteins, ultimately suppressing viral replication.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound at -20°C.[3] As with many organic compounds, repeated freeze-thaw cycles should be avoided to maintain compound integrity.
Q3: What is the expected potency (EC50) of this compound?
A3: The half-maximal effective concentration (EC50) of this compound against HCV replication is approximately 14 nM.[1] However, this value can vary depending on the specific HCV genotype, the replicon cell line used, and the experimental conditions.[4]
Troubleshooting Inconsistent Results
Users may encounter variability in experimental outcomes when working with this compound. This section provides guidance on common issues and their potential solutions.
Problem 1: Higher than expected EC50 values or complete lack of activity.
This is one of the most common issues and can stem from several factors. The following troubleshooting workflow can help identify the root cause:
Caption: Troubleshooting workflow for high EC50 values.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare a fresh stock solution of this compound from powder. Ensure proper storage at -20°C and minimize freeze-thaw cycles. |
| Cell Line Issues | Ensure the HCV replicon cells are healthy and not passaged excessively. Confirm the expression of the replicon using a positive control (e.g., another known HCV inhibitor). |
| Resistant Replicon Variants | The emergence of resistant replicon variants is a known issue.[4][5] Resistance to this compound is associated with mutations in the N-terminus of the NS3 protein, specifically C16S and A39V.[5] If resistance is suspected, sequence the NS3 region of the replicon. It is advisable to use low-passage number replicon cells to minimize the risk of pre-existing resistant populations. |
| Incorrect Assay Conditions | Review the experimental protocol for accuracy. Verify the final concentration of DMSO, as high concentrations can affect cell viability and compound activity. Ensure appropriate incubation times and that the readout method (e.g., luciferase assay) is functioning correctly. |
Problem 2: Variability between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting to have consistent cell numbers across all wells. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the compound and reagents. |
| Edge Effects in Plates | To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile media. |
Experimental Protocols
HCV Replicon Assay for this compound Potency Determination
This protocol describes a cell-based assay to determine the EC50 of this compound using an HCV replicon cell line expressing a reporter gene (e.g., luciferase).
Materials:
-
HCV replicon cells (e.g., Huh-7 based)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Workflow:
Caption: HCV replicon assay workflow.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Compound Addition: Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, perform a luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathway
HCV NS3/4A Protease and Host Innate Immunity
The HCV NS3/4A protease complex is crucial for viral replication and plays a key role in evading the host's innate immune response. It achieves this by cleaving and inactivating critical adaptor proteins in the RIG-I and Toll-like receptor 3 (TLR3) signaling pathways, namely MAVS and TRIF. This cleavage prevents the activation of transcription factors IRF3 and NF-κB, which are essential for the production of type I interferons and other antiviral molecules. This compound, by targeting NS4A, disrupts the function of the NS3/4A complex, which can indirectly help restore these antiviral signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 870142-71-5 [chemicalbook.com]
- 4. Selection of Replicon Variants Resistant to this compound, a Novel Hepatitis C Virus Inhibitor with No Cross-Resistance to NS3 Protease and NS5B Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ACH-806 Resistance Mutation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating resistance mutations to ACH-806, a novel Hepatitis C Virus (HCV) NS4A antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor targeting the Hepatitis C Virus (HCV).[1][2][3] It functions as an NS4A antagonist, altering the composition and function of the viral replication complex.[3] Specifically, this compound induces the formation of an NS4A homodimer, which leads to the accelerated degradation of NS3 and NS4A, ultimately inhibiting viral RNA replication.[3]
Q2: What are the known resistance mutations to this compound?
Published studies have identified two primary single amino acid substitutions in the HCV NS3 protein that confer resistance to this compound.[1][2] These mutations are:
-
C16S: A cysteine to serine substitution at amino acid position 16.
-
A39V: An alanine to valine substitution at amino acid position 39.
Both mutations are located in the N-terminal region of NS3, which is crucial for its interaction with the NS4A cofactor.[1][2]
Q3: Is there cross-resistance between this compound and other classes of HCV inhibitors?
No, studies have shown that replicon variants resistant to this compound remain sensitive to other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors.[1][2] Conversely, replicons resistant to NS3 protease or NS5B polymerase inhibitors are still susceptible to this compound.[1][2] This indicates a novel mechanism of action for this compound.
Q4: How can I test for this compound resistance in my HCV replicon cell lines?
Resistance to this compound can be assessed using a cell-based HCV replicon assay. This typically involves comparing the EC50 value (the concentration of the drug that inhibits 50% of viral replication) of this compound in your replicon cell line to that of a known wild-type replicon. A significant increase in the EC50 value suggests the presence of resistance mutations. Genotypic analysis, such as Sanger sequencing or next-generation sequencing of the NS3 region, can then be used to identify the specific mutations.[1][2][4]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of HCV replication with this compound in my replicon assay.
-
Possible Cause 1: Resistant Replicon Population. Your replicon cell line may have pre-existing resistance mutations.
-
Possible Cause 2: Incorrect Assay Conditions. The concentration of this compound may be too low, or the incubation time may be insufficient.
-
Possible Cause 3: Issues with the Replicon System. The replicon itself may not be replicating efficiently, masking any inhibitory effect.
Problem 2: I have identified a C16S or A39V mutation, but the fold-change in EC50 for this compound is lower than expected.
-
Possible Cause 1: Mixed Population. Your replicon cell line may contain a mixture of wild-type and mutant replicons.
-
Possible Cause 2: Different Replicon Backbone. The genetic background of your replicon (e.g., genotype 1a vs. 1b) can influence the level of resistance conferred by a specific mutation.
-
Troubleshooting Step: Compare your results to published data obtained with the same replicon genotype.[1]
-
Problem 3: I am trying to select for this compound resistant replicons, but I am not getting any viable colonies.
-
Possible Cause 1: this compound Concentration is Too High. An excessively high concentration of the inhibitor can be toxic to the cells or completely suppress replication, preventing the emergence of resistant variants.
-
Troubleshooting Step: Perform a dose-response curve to determine the EC90 (the concentration that inhibits 90% of replication) and use a concentration around this value for selection.
-
-
Possible Cause 2: Insufficient Selection Time. The emergence of resistant colonies can take several weeks.
-
Troubleshooting Step: Continue the selection for at least 3-4 weeks, changing the media with fresh this compound and G418 regularly.[1]
-
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against wild-type and resistant HCV replicons.
| HCV Replicon | Mutation | EC50 (nM) | Fold Change in EC50 |
| Genotype 1b (Huh-9-13) | Wild-Type | 10 - 50 | - |
| Genotype 1b | NS3 C16S | ~140 - 700 | 12 - 14 |
| Genotype 1b | NS3 A39V | ~140 - 700 | 12 - 14 |
Data compiled from Yang et al., 2008.[1]
Experimental Protocols
HCV Replicon Luciferase Assay for EC50 Determination
This protocol describes a method to determine the 50% effective concentration (EC50) of this compound using an HCV replicon system with a luciferase reporter.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., Huh-9-13 for genotype 1b)[1]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well or 384-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations. Include a DMSO-only control.
-
Treatment: Add the diluted this compound and DMSO controls to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5][6]
-
Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase substrate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal of the treated wells to the DMSO control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Selection of this compound Resistant HCV Replicon Clones
This protocol outlines the method for selecting HCV replicon cells that are resistant to this compound.
Materials:
-
HCV replicon-harboring Huh-7 cells
-
DMEM with 10% FBS and G418 (for maintaining replicon selection)
-
This compound
-
Cloning cylinders or similar for colony isolation
Procedure:
-
Initiate Selection: Culture the HCV replicon cells in the presence of a selective concentration of this compound (typically around the EC90) and G418.[1]
-
Maintain Selection: Change the medium with fresh this compound and G418 twice a week. Do not passage the cells.
-
Monitor for Colonies: Observe the plates for the emergence of resistant cell colonies, which typically takes 2-4 weeks.[1]
-
Isolate Colonies: Once colonies are visible, use cloning cylinders to isolate individual clones.
-
Expand Clones: Expand the isolated clones in the presence of the selective concentration of this compound and G418.
-
Characterize Clones: Characterize the resistant clones by determining the EC50 of this compound and sequencing the NS3 region to identify mutations.[1]
Site-Directed Mutagenesis to Introduce Resistance Mutations
This protocol provides a general workflow for introducing the C16S or A39V mutation into a plasmid containing the HCV NS3 gene using a QuikChange-like method.
Materials:
-
Plasmid DNA containing the wild-type HCV NS3 sequence
-
Mutagenic primers (forward and reverse) containing the desired mutation (C16S or A39V)
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a high melting temperature (Tm ≥ 78°C).
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI will specifically digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Colony Selection and Plasmid Purification: Plate the transformed cells and select individual colonies. Grow overnight cultures and purify the plasmid DNA.
-
Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Experimental workflow for selecting this compound resistant HCV replicons.
Caption: Workflow for site-directed mutagenesis of the HCV NS3 gene.
References
- 1. Selection of Replicon Variants Resistant to this compound, a Novel Hepatitis C Virus Inhibitor with No Cross-Resistance to NS3 Protease and NS5B Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hcvguidelines.org [hcvguidelines.org]
Technical Support Center: aCh-806 In Vitro Potency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing aCh-806 in in vitro experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro potency of this compound against Hepatitis C Virus (HCV)?
A1: this compound is a potent NS4A antagonist that inhibits HCV replication. In Huh-luc/neo cells (genotype 1b), the half-maximal effective concentration (EC50) is approximately 14 nM.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an NS4A antagonist. It disrupts the HCV replication complex by altering its composition, leading to significant reductions in the levels of both NS3 and NS4A proteins within the host cells.[1] This ultimately inhibits viral replication.
Q3: Is this compound cytotoxic?
A3: The cytotoxic concentration (CC50) of this compound has been determined in Huh-luc/neo cells. For detailed cytotoxicity data, please refer to the quantitative data summary table below. It is crucial to work within the therapeutic window to avoid cellular toxicity impacting the experimental results.
Q4: In which cell lines has this compound been tested?
A4: The primary reported cell line for testing this compound potency is the Huh-luc/neo cell line, which contains an HCV replicon with a luciferase reporter.[1][2]
Troubleshooting Guide
Problem 1: The observed EC50 value is significantly higher than the reported 14 nM.
-
Potential Cause 1: Compound Degradation. this compound may be sensitive to storage conditions or freeze-thaw cycles.
-
Solution: Ensure the compound is stored as recommended on the certificate of analysis. Prepare fresh serial dilutions in 100% DMSO for each experiment and use them immediately.[1]
-
-
Potential Cause 2: Cell Health and Passage Number. The health and passage number of the Huh-luc/neo cells can affect their permissiveness to HCV replication and their response to inhibitors.
-
Solution: Use cells at a low passage number and ensure they are healthy and actively dividing at the time of seeding. Regularly check for mycoplasma contamination.
-
-
Potential Cause 3: Inaccurate Compound Concentration. Errors in serial dilutions can lead to inaccurate final concentrations in the assay.
-
Solution: Carefully calibrate pipettes and perform serial dilutions with precision. Consider verifying the concentration of the stock solution using an appropriate analytical method.
-
-
Potential Cause 4: High Serum Concentration. Components in the fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration.
-
Solution: The standard protocol uses 10% FBS.[1] If you suspect serum protein binding, you can try reducing the serum concentration during the compound treatment period, but be aware this may affect cell health.
-
Problem 2: High variability between replicate wells.
-
Potential Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across the wells of a 96-well plate will lead to variable luciferase signals.
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Pipette carefully and consider gently rocking the plate after seeding to ensure an even distribution of cells. The recommended seeding density is 8,000 cells per well.[1]
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Potential Cause 3: Incomplete Cell Lysis. If the luciferase substrate cannot efficiently reach the enzyme, the signal will be artificially low and variable.
-
Solution: Ensure complete cell lysis by following the manufacturer's instructions for the luciferase assay kit. Allow sufficient incubation time after adding the lysis buffer.
-
Problem 3: The luciferase signal is low in the untreated control wells.
-
Potential Cause 1: Low Replicon Activity. The HCV replicon activity in the cells may have decreased over time.
-
Solution: Use a new batch of cells with known high replicon activity. Ensure the selective pressure (e.g., G418) is maintained during routine cell culture to retain the replicon.
-
-
Potential Cause 2: Sub-optimal Luciferase Assay Conditions. The luciferase reaction is sensitive to temperature and pH.
-
Solution: Allow the plate and reagents to equilibrate to room temperature before measuring the luciferase activity. Use the buffer system provided with the commercial kit.
-
Quantitative Data Summary
| Compound | Parameter | Cell Line | Value | Reference |
| This compound | EC50 | Huh-luc/neo (genotype 1b) | 14 nM | [1][2] |
| This compound | CC50 | Huh-luc/neo (genotype 1b) | > 25 µM | [2] |
Experimental Protocols
HCV Replicon Luciferase Reporter Assay
This protocol is adapted from the methodology used to determine the in vitro potency of this compound.[1]
-
Cell Seeding:
-
Culture Huh-luc/neo cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 8,000 cells per well in a final volume of 200 µL.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in 100% DMSO.
-
On the day after seeding, add the serially diluted compound to the cells. The final DMSO concentration should be 0.5% (achieved by a 1:200 dilution of the DMSO stock into the well). Include vehicle control wells (0.5% DMSO only).
-
-
Incubation:
-
Incubate the plate for 3 days (for a total of 96 hours post-seeding).
-
-
Luciferase Activity Measurement:
-
After the incubation period, remove the medium.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound as an NS4A antagonist.
Caption: Experimental workflow for the HCV replicon luciferase assay.
References
aCh-806 minimizing experimental artifacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ACH-806, a potent NS4A antagonist that inhibits Hepatitis C Virus (HCV) replication. Our resources are designed to help you minimize experimental artifacts and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an NS4A antagonist. It functions by disrupting the interaction between the HCV non-structural proteins NS3 and its cofactor NS4A. This interaction is critical for the proper function of the NS3 protease, which is essential for cleaving the HCV polyprotein into mature viral proteins. By inhibiting the NS3/NS4A complex, this compound effectively halts HCV replication.
Q2: I'm seeing high variability between my replicate wells in my HCV replicon assay. What could be the cause?
A2: High variability in replicon assays can stem from several factors:
-
Pipetting Errors: Inconsistent volumes of cells, media, or compound can lead to significant differences in results.
-
Cell Plating Density: Uneven cell distribution across the plate can result in varied replicon levels. Ensure a homogenous cell suspension before and during plating.
-
Compound Precipitation: this compound, like many small molecules, is dissolved in DMSO and then diluted in aqueous media. If the compound precipitates upon dilution, it will not be bioavailable to the cells, leading to inconsistent inhibition.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate compounds and affect cell health. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Inconsistent Transfection Efficiency: If you are performing a transient replicon assay, variations in transfection efficiency between wells will directly impact the baseline reporter signal.
Q3: My luciferase signal is very weak or absent, even in my untreated control wells. What should I check?
A3: A weak or absent signal can be due to several issues:
-
Low Replicon Efficiency: The specific Huh-7 cell line subclone used can greatly impact the efficiency of HCV replicon replication. It is crucial to use a highly permissive cell line (e.g., Huh-7.5, Huh-7 Lunet).
-
Reagent Quality: Ensure your luciferase assay reagents are not expired and have been stored correctly. The substrate, luciferin, is light-sensitive and can degrade over time.
-
Cell Health: Poor cell viability will lead to low replicon levels and a weak reporter signal. Check your cells for signs of stress or contamination.
-
Incorrect Reporter Gene: Confirm that your HCV replicon construct contains the luciferase reporter gene.
Q4: The inhibitory effect of this compound in my assay is much lower than the reported EC50 values. What could be the problem?
A4: Discrepancies in potency can be attributed to:
-
Compound Degradation: Improper storage of this compound stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation.
-
Compound Adsorption: Small molecules can adsorb to plasticware. Using low-adsorption plates and tips can help mitigate this.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. While some serum is necessary for cell health, using a consistent and appropriate concentration is important.
-
Cell Density: A very high cell density can lead to a higher viral replication load, potentially requiring a higher concentration of the inhibitor to achieve the same level of inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | This compound has low aqueous solubility. The final DMSO concentration may be too low to maintain solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in 100% DMSO before diluting into the final assay medium. - Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.[1] - Add the compound to the media with gentle mixing. |
| High Background Signal in Luciferase Assay | Contamination of reagents or samples. The type of microplate used. | - Use fresh, sterile reagents. - Use opaque, white-walled plates for luminescence assays to prevent well-to-well crosstalk.[2] |
| Inconsistent EC50 Values Across Experiments | Variability in cell passage number. Different batches of FBS or media. Inconsistent incubation times. | - Use cells within a defined passage number range. - Qualify new batches of FBS and media before use in assays. - Standardize all incubation times precisely. |
| Observed Cytotoxicity at High Compound Concentrations | The compound itself may have cytotoxic effects at higher concentrations. The final DMSO concentration is too high. | - Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) without the replicon to determine the CC50 of the compound.[3] - Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤0.5%).[1] |
Quantitative Data for this compound
The following table summarizes the in vitro activity of this compound against a genotype 1b HCV replicon in Huh-luc/neo cells.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 14 nM | Huh-luc/neo (Genotype 1b) | Luciferase Reporter Assay | [3] |
| CC50 | > 10 µM | Huh-luc/neo | MTS Assay | [3] |
| Selectivity Index (SI) | > 714 | - | CC50 / EC50 | [3] |
Experimental Protocols
Detailed Methodology for HCV Replicon Luciferase Assay
This protocol is adapted for a 96-well format to assess the anti-HCV activity of this compound.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter (e.g., Huh-luc/neo).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, non-essential amino acids, and penicillin-streptomycin.
-
This compound.
-
100% DMSO.
-
Sterile PBS.
-
Opaque, white-walled 96-well plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM.
-
Adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white-walled plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in 100% DMSO to create a concentration range for the dose-response curve.
-
Further dilute the DMSO serial dilutions 1:200 into complete DMEM to create the final working solutions. This results in a final DMSO concentration of 0.5%.
-
Include a "vehicle control" (0.5% DMSO in DMEM) and a "no-treatment control" (DMEM only).
-
Carefully remove the media from the plated cells and add 100 µL of the compound working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix well by gentle shaking for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence in a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the relative light unit (RLU) values by subtracting the average background RLU from wells with no cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration (log scale) and determine the EC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: HCV NS3/NS4A Signaling Pathway and this compound Inhibition.
Caption: Experimental workflow for this compound in an HCV replicon assay.
References
Technical Support Center: aCh-806 Stability in Different Solvents
This technical support center provides guidance and resources for researchers and drug development professionals working with aCh-806. Due to the limited publicly available stability data for this compound, this guide offers a framework for establishing its stability in various solvents through experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for short-term storage and immediate use of this compound?
For immediate use in cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound. However, it is crucial to use anhydrous DMSO to minimize degradation, as the presence of water can affect the stability of many small molecules. For short-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Q2: How can I assess the stability of this compound in a specific solvent for my experiment?
To determine the stability of this compound in a particular solvent, a time-course experiment is recommended. This involves dissolving the compound in the solvent of interest and analyzing its purity and concentration at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What are the common factors that can affect the stability of this compound in solution?
Several factors can influence the stability of a small molecule like this compound in solution, including:
-
Solvent Properties: The polarity, pH, and presence of reactive groups in the solvent can all impact compound stability.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Presence of Water: DMSO is hygroscopic, and the absorbed water can lead to hydrolysis of susceptible compounds.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation and precipitation of the compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of some molecules.
Q4: Are there any known degradation pathways for this compound?
Currently, there is no specific information in the public domain detailing the degradation pathways of this compound. General degradation pathways for small molecules include hydrolysis, oxidation, and photolysis. Stability studies under stress conditions (e.g., high temperature, extreme pH, exposure to light and oxidizing agents) can help identify potential degradation products and pathways.
Troubleshooting Guide: this compound Stability Experiments
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results in stability assay | - Inaccurate pipetting- Variation in storage conditions- Non-homogenous sample | - Calibrate pipettes regularly.- Ensure all samples are stored under identical and controlled conditions.- Vortex samples thoroughly before analysis. |
| Rapid degradation of this compound observed | - Use of non-anhydrous solvent- Contaminated solvent- Light sensitivity | - Use fresh, anhydrous grade solvent.- Use a fresh bottle of solvent.- Perform experiments under amber or low-light conditions. |
| Precipitation of this compound in solution | - Low solubility in the chosen solvent- Exceeded solubility limit- Compound degradation | - Determine the solubility of this compound in the solvent before starting the stability study.- Prepare solutions at a concentration below the solubility limit.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Appearance of new peaks in HPLC/LC-MS | - Compound degradation- Solvent contamination | - This is an expected outcome of a stability study. Characterize the new peaks to identify degradation products.- Run a solvent blank to rule out contamination. |
Data Presentation: this compound Stability in Various Solvents (Template)
The following table is a template for researchers to summarize their experimental findings on the stability of this compound.
| Solvent | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Remaining this compound (%) | Degradation Products Observed |
| DMSO | 25 | 0 | 1000 | 100 | None |
| 24 | 1000 | ||||
| 48 | 1000 | ||||
| Ethanol | 25 | 0 | 1000 | 100 | None |
| 24 | 1000 | ||||
| 48 | 1000 | ||||
| PBS (pH 7.4) | 25 | 0 | 100 | 100 | None |
| 2 | 100 | ||||
| 8 | 100 |
Experimental Protocols
Protocol for Assessing this compound Stability in Different Solvents
This protocol provides a general framework for evaluating the stability of this compound. Researchers should adapt it based on their specific experimental needs and available analytical instrumentation.
1. Materials:
-
This compound solid compound
-
Anhydrous solvents of interest (e.g., DMSO, Ethanol, Acetonitrile)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Vials for sample storage
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a known volume of the primary stock solvent (e.g., anhydrous DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
3. Working Solution Preparation:
-
Dilute the stock solution with the respective test solvents to the desired final concentration for the stability study (e.g., 10 µM).
-
Prepare a sufficient volume of each working solution to allow for sampling at all time points.
4. Incubation and Sampling:
-
Aliquot the working solutions into separate vials for each time point to avoid repeated opening of the main sample.
-
Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from the respective vial for analysis. The t=0 sample should be analyzed immediately after preparation.
5. Sample Analysis:
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
The method should be able to separate this compound from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
If degradation is observed, analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in different solvents.
aCh-806 addressing batch to batch variation
Welcome to the technical support center for AC-806. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results. A significant challenge in working with small molecule inhibitors can be batch-to-batch variation. This guide offers troubleshooting strategies and frequently asked questions to help you navigate this issue.
Frequently Asked Questions (FAQs)
General
Q1: What is AC-806 and what is its mechanism of action?
A1: AC-806 is a potent and selective, ATP-competitive inhibitor of the novel kinase "Signal Transducer and Activator of Proliferation" (STAP). In cancer cells overexpressing STAP, its inhibition prevents the phosphorylation of a key downstream substrate, "Cell Cycle Regulator B" (CCRB). When CCRB is not phosphorylated, it is targeted for degradation, which in turn leads to G1 phase cell cycle arrest and ultimately, apoptosis.
Q2: We are observing significant differences in IC50 values between different lots of AC-806 in our cell proliferation assays. Why is this happening?
A2: Batch-to-batch variability in the potency of small molecule inhibitors is a common issue that can arise from several factors, even when batches meet standard purity specifications.[1] Potential causes include:
-
Differences in Compound Solubility: Minor variations in the physical properties of the solid compound between batches can affect how well it dissolves in your assay medium. Poor solubility can lead to a lower effective concentration and an artificially high IC50 value.[2][3]
-
Presence of Trace Impurities or Polymorphs: Even small amounts of impurities with different biological activities, or different crystalline forms (polymorphs) of AC-806, can influence the experimental outcome.
-
Variability in Experimental Conditions: Inconsistencies in cell culture conditions, such as cell passage number, seeding density, and media composition, can significantly impact assay results.[4]
-
Assay Protocol Deviations: Minor deviations in the experimental protocol, such as incubation times or reagent concentrations, can contribute to variability.[5]
Experimental
Q3: How can we ensure our stock solutions of AC-806 are consistent between batches?
A3: To minimize variability originating from stock solutions, it is crucial to establish a standardized procedure for their preparation and storage. We recommend the following:
-
Solubility Assessment: Before preparing a large stock, perform a small-scale solubility test to determine the optimal solvent and concentration. While DMSO is a common solvent, ensure the final concentration in your assay medium is not cytotoxic.
-
Consistent Preparation: Always use the same solvent, sourced from the same supplier, and prepare the stock solution to the same concentration each time. Briefly vortex and sonicate to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade. Store aliquots at -80°C and protect them from light.
Q4: Our Western blot results for phosphorylated CCRB (pCCRB) are inconsistent after treatment with different batches of AC-806. What could be the cause?
A4: Inconsistent Western blot results can be due to a variety of factors.[6][7] Key areas to troubleshoot include:
-
Sample Preparation: Ensure consistent cell lysis and protein quantification across all samples.
-
Antibody Performance: Use a high-quality, validated antibody for pCCRB. Antibody concentrations may need to be optimized.[8]
-
Loading and Transfer: Run a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Verify efficient and even transfer of proteins to the membrane.[9]
-
Washing and Blocking: Insufficient washing or blocking can lead to high background and non-specific bands, obscuring the target signal.[10]
Q5: We are observing high variability in tumor growth in our in vivo xenograft studies with different batches of AC-806. How can we address this?
A5: In vivo studies are inherently more complex and subject to greater variability.[11] Sources of variation can include:
-
Animal-to-Animal Variation: Even with genetically identical animals, there can be significant physiological differences.[11]
-
Tumor Heterogeneity: The inherent genetic and phenotypic heterogeneity of cancer cells can lead to different tumor growth rates.[12][13]
-
Compound Formulation and Administration: Inconsistent formulation or administration of AC-806 can affect its bioavailability and efficacy.
-
Tumor Implantation Technique: Variations in the number of cells implanted and the site of injection can impact tumor engraftment and growth.[14]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
If you are observing a significant shift in the IC50 value of AC-806 between different batches, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data Summary: Potency Variation
| Batch ID | Purity (HPLC) | Kinetic Solubility (µM in PBS) | Cell Proliferation IC50 (nM) |
| Batch A (Reference) | >99% | 150 | 50 ± 5 |
| Batch B | >99% | 145 | 55 ± 8 |
| Batch C | >99% | 75 | 250 ± 30 |
This table illustrates a scenario where Batch C, despite having high purity, exhibits lower solubility and a correspondingly weaker potency.
Issue 2: Variable Downstream Signaling (Western Blotting)
If you are seeing inconsistent inhibition of CCRB phosphorylation between batches, use the following guide:
Caption: Workflow for troubleshooting Western blot inconsistencies.
Signaling Pathway of AC-806
Caption: AC-806 inhibits STAP kinase, leading to apoptosis.
Key Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to assess the kinetic solubility of AC-806 batches in an aqueous buffer, which can be a key indicator of potential variability.[15]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of each AC-806 batch in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add the DMSO dilutions to a clear-bottom 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should not exceed 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of the solutions by reading the absorbance at 620 nm using a plate reader. The concentration at which precipitation is first observed is an indicator of the kinetic solubility.[16]
Protocol 2: Standardized Cell Proliferation (IC50) Assay
This protocol outlines a standardized method for determining the IC50 of AC-806 to ensure consistency across experiments.[17]
-
Cell Seeding: Plate your cancer cell line of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[18]
-
Compound Preparation: Prepare a serial dilution of each AC-806 batch in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a reference batch of AC-806, if available).
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of AC-806.
-
Incubation: Incubate the cells for a period that corresponds to approximately 2-3 cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the AC-806 concentration. Use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.[19][20]
Protocol 3: Western Blotting for pCCRB
This protocol provides a standardized method for assessing the effect of AC-806 on its downstream target, pCCRB.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of different AC-806 batches for the determined optimal time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[6][9]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[7][8] Incubate the membrane with the primary antibody against pCCRB overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe for total CCRB and a loading control like GAPDH.
References
- 1. youtube.com [youtube.com]
- 2. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. cytekbio.com [cytekbio.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 19. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. courses.edx.org [courses.edx.org]
Validation & Comparative
A Comparative Guide to ACH-806 and Other Direct-Acting Antivirals for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Hepatitis C Virus (HCV) inhibitor ACH-806 (also known as GS-9132) with other prominent direct-acting antivirals (DAAs). The information presented is based on available preclinical and clinical data, focusing on mechanism of action, in vitro efficacy, and resistance profiles to aid in research and development efforts.
Executive Summary
This compound is a potent HCV inhibitor with a novel mechanism of action, targeting the viral non-structural protein 4A (NS4A).[1][2] Unlike other major classes of HCV inhibitors that target the NS3/4A protease, NS5B polymerase, or NS5A protein, this compound acts as an NS4A antagonist, altering the composition and function of the viral replication complex.[1][2] This unique mechanism suggests a potential for synergy and a lack of cross-resistance with other DAAs, making it an interesting candidate for combination therapies. This guide will compare the in vitro performance of this compound with representative inhibitors from other classes: sofosbuvir (NS5B inhibitor), simeprevir and glecaprevir (NS3/4A inhibitors), and ledipasvir (NS5A inhibitor).
Data Presentation: In Vitro Efficacy and Resistance Profiles
The following tables summarize the in vitro antiviral activity (EC50) and resistance profiles of this compound and other selected HCV inhibitors against different HCV genotypes.
Table 1: Comparative In Vitro Antiviral Activity (EC50, nM) of HCV Inhibitors
| Inhibitor | Target | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| This compound (GS-9132) | NS4A | 10-50 | 10-50 | - | - | - | - | - |
| Sofosbuvir | NS5B | 40-98 | 110-120 | 32 | 81-260 | 130 | 43 | 41 |
| Simeprevir | NS3/4A | 8-15 | 8-28 | <13 | 37 | <13 | <13 | <13 |
| Glecaprevir | NS3/4A | 0.21 | 0.47 | 2.5 | 0.55 | 0.67 | 0.15 | 0.096 |
| Ledipasvir | NS5A | 0.004-0.039 | 0.004-0.017 | - | - | - | - | - |
EC50 values are presented as ranges from multiple studies to reflect variations in experimental conditions. Data for some genotypes are not available for all inhibitors.
Table 2: Resistance Profiles of HCV Inhibitors
| Inhibitor | Target | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 |
| This compound (GS-9132) | NS4A | NS3: C16S, A39V[3][4] | >100 |
| Sofosbuvir | NS5B | NS5B: S282T[5][6][7] | 2.4 - 18 |
| Simeprevir | NS3/4A | NS3: Q80K, R155K, D168V[8][9] | >50 |
| Glecaprevir | NS3/4A | NS3: A156T/V, D/Q168A/G/H/R/T/V[10][11][12] | >100 |
| Ledipasvir | NS5A | NS5A: M28T, Q30R, L31M, Y93H/N[13] | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay is used to determine the concentration of a compound that inhibits HCV RNA replication by 50% in a cell-based system.
1. Cell Culture and Replicons:
- Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are used. These cells are capable of supporting HCV replication.
- Cells are stably transfected with a subgenomic HCV replicon RNA. This RNA contains the HCV non-structural proteins necessary for replication (NS3 to NS5B) and a reporter gene, such as luciferase, for easy quantification of replication. Replicons from different HCV genotypes are used to assess the spectrum of antiviral activity.
2. Assay Procedure:
- Replicon-containing cells are seeded into 96-well plates.
- The test compound (e.g., this compound) is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
- The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect of the compound to occur.
3. Data Acquisition and Analysis:
- After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.
- The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
- Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
HCV Resistance Profiling Assay
This assay is used to identify viral mutations that confer resistance to an antiviral compound and to quantify the degree of resistance.
1. Resistance Selection:
- HCV replicon cells are cultured in the presence of the antiviral compound at a concentration that partially inhibits replication (e.g., at or slightly above the EC50 value).
- The cells are passaged over several weeks, with the drug concentration gradually increased. This process selects for the outgrowth of replicon variants that have acquired mutations conferring resistance to the compound.
2. Genotypic Analysis:
- RNA is extracted from the resistant cell colonies.
- The region of the HCV genome encoding the target protein of the inhibitor (e.g., NS3/4A for protease inhibitors, NS5B for polymerase inhibitors) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
- The amplified DNA is then sequenced (either by Sanger sequencing or next-generation sequencing) to identify amino acid substitutions compared to the wild-type sequence.
3. Phenotypic Analysis:
- The identified mutations are introduced into a wild-type replicon construct using site-directed mutagenesis.
- The mutant replicon RNA is then used in an HCV replicon assay (as described above) to determine the EC50 of the compound against the mutant replicon.
- The fold-change in EC50 is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon. This value quantifies the level of resistance conferred by the mutation.
Mandatory Visualizations
HCV Replication Cycle and Points of Inhibition
Caption: HCV life cycle and targets of direct-acting antivirals.
Experimental Workflow for HCV Inhibitor Evaluation
Caption: Workflow for discovery and characterization of HCV inhibitors.
References
- 1. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of Replicon Variants Resistant to this compound, a Novel Hepatitis C Virus Inhibitor with No Cross-Resistance to NS3 Protease and NS5B Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virology analyses of HCV isolates from genotype 1-infected patients treated with simeprevir plus peginterferon/ribavirin in Phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ACH-806 Versus Next-Generation NS3/4A Protease Inhibitors for Hepatitis C
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound ACH-806 against currently approved NS3/4A protease inhibitors for the treatment of Hepatitis C Virus (HCV). This analysis is supported by available preclinical data, focusing on mechanism of action, in vitro efficacy, and resistance profiles.
This compound, an investigational agent, garnered interest for its novel mechanism of action targeting the Hepatitis C Virus. Unlike direct-acting antiviral (DAA) NS3/4A protease inhibitors, this compound functions as an NS4A antagonist.[1][2] The NS3/4A protease is a critical enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins essential for viral replication.[3][4] NS3/4A protease inhibitors directly block the active site of this enzyme. In contrast, this compound is believed to inhibit HCV replication by disrupting the interaction between NS3 and its essential cofactor, NS4A, thereby altering the composition and function of the viral replication complex.[5][6]
Despite its promising and distinct mechanism, the clinical development of this compound was halted due to observations of reversible nephrotoxicity in Phase 1 clinical trials.[5] This guide, therefore, serves as a comparative analysis of its preclinical profile against established NS3/4A protease inhibitors such as Glecaprevir, Grazoprevir, Voxilaprevir, and Simeprevir.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available 50% effective concentration (EC50) values of this compound and selected NS3/4A protease inhibitors against HCV replicons in cell culture. Lower EC50 values indicate higher potency.
| Compound | Target | HCV Genotype | EC50 (nM) | Reference |
| This compound | NS4A Antagonist | Genotype 1b | 14 | [1][2] |
| Voxilaprevir | NS3/4A Protease | Genotypes 1-6 | 0.33 - 6.1 | [7] |
| Grazoprevir | NS3/4A Protease | Genotype 1a/1b | 0.5 - 2 | [8] |
| Simeprevir | NS3/4A Protease | Genotype 1a/1b | 8 - 28 | [9] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the mechanism of action between this compound and NS3/4A protease inhibitors is a key aspect of this comparison.
NS3/4A Protease Inhibitors: Direct Enzymatic Blockade
NS3/4A protease inhibitors are competitive, reversible inhibitors that bind directly to the active site of the NS3 serine protease. This binding event prevents the enzyme from cleaving the HCV polyprotein at four specific sites, which is a crucial step for the maturation of non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex. By halting this process, these inhibitors effectively shut down viral replication.[3][4]
This compound: Disrupting a Critical Partnership
This compound employs a more indirect, yet equally critical, approach. It targets the NS4A protein, a small cofactor essential for the proper folding and enzymatic activity of the NS3 protease. By acting as an antagonist to NS4A, this compound is thought to disrupt the NS3-NS4A interaction, leading to a dysfunctional replication complex and subsequent inhibition of viral replication.[1][2][5]
Resistance Profiles: Different Targets, Different Escape Routes
The emergence of drug resistance is a critical consideration in antiviral therapy. The distinct mechanisms of this compound and NS3/4A protease inhibitors lead to different resistance mutation profiles.
Mutations conferring resistance to this compound have been identified in the N-terminal region of the NS3 protein, specifically at amino acid positions 16 and 39. These mutations are located in a region critical for the interaction with NS4A, thus directly impacting the binding or efficacy of the NS4A antagonist.[10] Importantly, replicon variants resistant to this compound remained sensitive to NS3 protease inhibitors, indicating a lack of cross-resistance.[10]
In contrast, resistance to NS3/4A protease inhibitors commonly arises from mutations within the NS3 protease domain itself. Key resistance-associated substitutions have been identified at amino acid positions such as R155, A156, and D168.[11][12][13] The specific mutations and their impact on inhibitor efficacy can vary between different NS3/4A inhibitors.
Experimental Protocols
HCV Replicon Assay
The in vitro antiviral activity of this compound and NS3/4A protease inhibitors is typically evaluated using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.
General Protocol:
-
Cell Plating: HCV replicon-containing cells are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound or an NS3/4A inhibitor).
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to manifest.
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. This can be done by:
-
Luciferase Reporter: If the replicon contains a luciferase reporter gene, the luciferase activity is measured, which is proportional to the level of viral replication.
-
RT-qPCR: The amount of HCV RNA is quantified using real-time reverse transcription polymerase chain reaction.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.
NS3/4A Protease Activity Assay
To specifically measure the direct inhibitory effect on the NS3/4A protease, a biochemical assay is employed, often utilizing Förster Resonance Energy Transfer (FRET).
General Protocol:
-
Reaction Setup: Recombinant NS3/4A protease enzyme is incubated with a specific FRET-based peptide substrate in a suitable buffer. This substrate contains a fluorophore and a quencher at its ends.
-
Compound Addition: The test inhibitor is added to the reaction mixture at various concentrations.
-
Cleavage Reaction: In the absence of an inhibitor, the NS3/4A protease cleaves the peptide substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is determined, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated.
Conclusion
This compound presented a novel approach to HCV inhibition by targeting the NS4A cofactor, a mechanism distinct from the direct enzymatic inhibition of NS3/4A protease inhibitors. Preclinical data demonstrated its potent in vitro activity against HCV genotype 1. However, its development was ultimately halted due to safety concerns.
In comparison, the approved NS3/4A protease inhibitors, such as Glecaprevir, Grazoprevir, and Voxilaprevir, have demonstrated high potency across multiple HCV genotypes and have become cornerstones of modern DAA combination therapies, leading to high sustained virologic response rates in patients. The distinct resistance profiles of this compound and NS3/4A inhibitors underscore the value of targeting different viral functions to overcome drug resistance. While this compound will not proceed to clinical use, the exploration of its unique mechanism of action provides valuable insights for the future development of novel antiviral agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selection of Replicon Variants Resistant to this compound, a Novel Hepatitis C Virus Inhibitor with No Cross-Resistance to NS3 Protease and NS5B Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 12. The resistance mutation R155K in the NS3/4A protease of hepatitis C virus also leads the virus to escape from HLA-A*68-restricted CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antiviral Validation: A Comparative Guide to aCh-806 in Primary Hepatocytes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational Hepatitis C Virus (HCV) inhibitor aCh-806 with established direct-acting antivirals (DAAs). The focus is on the validation of these compounds in primary human hepatocytes, the gold standard for in vitro liver studies, supported by experimental data and detailed protocols.
Primary human hepatocytes (PHHs) are the most physiologically relevant in vitro model for studying HCV infection and the efficacy of antiviral compounds. Unlike immortalized cell lines like Huh-7, PHHs retain many of the complex metabolic and signaling pathways of the human liver. However, their use is challenging due to limited availability and the difficulty in maintaining their phenotype in culture. This guide synthesizes available data to offer a comparative perspective on this compound's performance, primarily validated in replicon systems, against other DAAs that have been evaluated in more complex primary cell models.
Performance Comparison of HCV Inhibitors
Table 1: Antiviral Potency of this compound (NS4A Antagonist)
| Compound | Target | HCV Genotype | EC50 (nM) | Experimental System |
| This compound | NS4A | 1b | 14 | Huh-7 replicon cells |
Table 2: Antiviral Potency of NS3/4A Protease Inhibitors
| Compound | Target | HCV Genotype | EC50 / Kᵢ (nM) | Experimental System |
| Boceprevir | NS3/4A Protease | 1 | 200-400 | Huh-7 replicon cells[1] |
| Telaprevir | NS3/4A Protease | 1 | Kᵢ = 7 | Purified enzyme assay |
| Simeprevir | NS3/4A Protease | 1a, 1b | 8 - 28 | Replicon models[2] |
Table 3: Antiviral Potency of NS5A Inhibitors
| Compound | Target | HCV Genotype | EC50 (pM) | Experimental System |
| Daclatasvir | NS5A | 1a | 50 | Replicon assays[3] |
| Daclatasvir | NS5A | 1b | 9 | Replicon assays[3] |
Table 4: Antiviral Potency of NS5B Polymerase Inhibitors
| Compound | Target | HCV Genotype | EC50 (nM) | Experimental System |
| Sofosbuvir | NS5B Polymerase | 1b | 40 | Replicon assay |
| Sofosbuvir | NS5B Polymerase | 2a | 32 | Replicon assay[4] |
Experimental Protocols
Validation of antiviral compounds in primary human hepatocytes involves several key steps, from cell culture to infection and assessment of viral replication.
Isolation and Culture of Primary Human Hepatocytes
Primary human hepatocytes are typically isolated from liver tissue obtained from surgical resections using a two-step collagenase perfusion method. Once isolated, hepatocytes are plated on collagen-coated plates. Maintaining the viability and function of these cells is crucial and often requires specialized culture media.
HCV Infection of Primary Human Hepatocytes
Productive infection of primary human hepatocytes with HCV can be challenging. Typically, high-titer virus stocks, often generated in Huh-7.5 cells (HCVcc), are used to infect the primary hepatocyte cultures. The multiplicity of infection (MOI) and the duration of incubation are critical parameters that need to be optimized.
Antiviral Compound Treatment and Efficacy Assessment
Following viral infection, primary hepatocytes are treated with serial dilutions of the antiviral compounds. The efficacy of the compounds is assessed by measuring the reduction in HCV replication. Common methods for quantifying HCV replication include:
-
Quantitative Reverse Transcription PCR (qRT-PCR): This method measures the levels of HCV RNA within the cells or in the culture supernatant. A decrease in HCV RNA levels in treated cells compared to untreated controls indicates antiviral activity.
-
Luciferase Reporter Assays: Reporter viruses that express a luciferase gene upon replication can be used. The antiviral efficacy is then determined by measuring the reduction in luciferase activity.
-
Immunofluorescence Staining: Staining for viral proteins, such as NS5A, allows for the visualization and quantification of infected cells.
The 50% effective concentration (EC50) is then calculated, representing the concentration of the compound that inhibits 50% of viral replication.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HCV replication cycle, the mechanism of action of different classes of HCV inhibitors, and a typical experimental workflow for validating antiviral compounds in primary hepatocytes.
References
- 1. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telaprevir-based Treatment Effects on Hepatitis C Virus in Liver and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
ACH-806: A Novel HCV Inhibitor Circumventing Cross-Resistance with Key Antiviral Classes
New Haven, CT - ACH-806, a potent and specific inhibitor of the Hepatitis C Virus (HCV), demonstrates a novel mechanism of action that effectively circumvents cross-resistance with existing major classes of HCV antivirals, including NS3 protease and NS5B polymerase inhibitors. This key finding positions this compound as a potentially valuable component in combination therapies for HCV infection, particularly in cases where resistance to other agents has emerged.
This compound targets the N-terminal region of the HCV NS3 protein, disrupting its crucial interaction with the NS4A cofactor.[1] This mechanism is distinct from that of NS3 protease inhibitors, which target the enzyme's active site, and NS5B polymerase inhibitors, which block viral RNA replication. The unique binding site and mode of action of this compound are central to its ability to maintain activity against viral strains that have developed resistance to these other inhibitor classes.
Summary of Cross-Resistance Profile
Studies have shown that HCV replicon variants resistant to this compound remain fully susceptible to NS3 protease and NS5B polymerase inhibitors.[1] Conversely, replicons harboring resistance mutations to these other inhibitor classes show no significant change in their susceptibility to this compound.[1] This lack of cross-resistance is a critical advantage in the development of effective and durable HCV treatment regimens.
| Antiviral Agent | Viral Target | This compound Cross-Resistance |
| NS3 Protease Inhibitors | NS3 Protease | No |
| NS5B Polymerase Inhibitors | NS5B Polymerase | No |
Mechanism of Action and Resistance
This compound's unique mechanism involves binding to the N-terminus of the NS3 protein, a region responsible for the interaction with NS4A. This interaction is vital for the proper localization and function of the NS3/4A protease complex. By disrupting this interaction, this compound inhibits viral replication.
Resistance to this compound has been mapped to specific mutations in the N-terminal domain of the NS3 protein, namely C16S and A39V.[1] These mutations likely alter the binding site of this compound, reducing its inhibitory activity.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity and Resistance:
The antiviral activity of this compound and its cross-resistance profile were evaluated using HCV replicon cells. This system allows for the study of viral replication in a controlled laboratory setting.
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and G418 to maintain the replicon.
-
Antiviral Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the antiviral compounds (this compound, NS3 protease inhibitors, NS5B polymerase inhibitors).
-
Quantification of HCV RNA: After a 72-hour incubation period, total cellular RNA is extracted. The level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces HCV RNA levels by 50%, is calculated from the dose-response curves.
-
Resistance Selection: To select for resistant variants, replicon cells are cultured in the presence of increasing concentrations of this compound over several weeks.
-
Genotypic and Phenotypic Analysis of Resistant Clones: Individual resistant colonies are isolated and expanded. The NS3 region of the replicon is sequenced to identify mutations. The phenotypic resistance is confirmed by determining the IC50 of this compound and other antivirals against the resistant clones.
Visualizing the Mechanism and Experimental Workflow
Diagram 1: this compound Mechanism of Action
Caption: this compound disrupts the interaction between NS3 and NS4A, inhibiting HCV replication.
Diagram 2: Experimental Workflow for Resistance Analysis
Caption: Workflow for selecting and characterizing this compound resistant HCV replicons.
References
Comparative Antiviral Activity of ACH-806 Against Hepatitis C Virus
A detailed guide for researchers and drug development professionals on the in-vitro efficacy of the novel NS4A antagonist ACH-806, in comparison to other direct-acting antivirals for the treatment of Hepatitis C Virus (HCV) infection.
Introduction
Hepatitis C virus (HCV) infection is a global health concern, and the advent of direct-acting antiviral agents (DAAs) has revolutionized its treatment. This compound is a novel, small-molecule inhibitor of HCV that operates through a distinct mechanism of action by targeting the viral non-structural protein 4A (NS4A). This guide provides a comprehensive comparison of the antiviral activity of this compound with other key DAAs, supported by experimental data and detailed methodologies to aid researchers in the field of antiviral drug development.
Mechanism of Action of this compound
This compound is an antagonist of the HCV NS4A protein. NS4A is a crucial cofactor for the NS3 protease and is involved in the formation of the viral replication complex. This compound disrupts the function of this complex by inducing a homodimerization of NS4A, leading to the accelerated degradation of both NS3 and NS4A proteins.[1] This unique mechanism of action results in the inhibition of viral RNA replication.[1]
Comparative Antiviral Potency and Cytotoxicity
The in-vitro efficacy of an antiviral compound is determined by its 50% effective concentration (EC50), which is the concentration required to inhibit 50% of viral replication, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
A summary of the reported in-vitro activity of this compound and other prominent DAAs against HCV genotype 1b is presented below. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | HCV Genotype | Cell Line | EC50 | CC50 | Selectivity Index (SI) |
| This compound | NS4A | 1b | Huh-luc/neo | 14 nM [2] | >10 µM [3] | >714 |
| Sofosbuvir | NS5B Polymerase | 1b | Huh-7 | ~90 nM | >100 µM | >1111 |
| Daclatasvir | NS5A | 1b | Huh-7 | 0.009 nM | >10 µM | >1,111,111 |
| Simeprevir | NS3/4A Protease | 1b | Huh-7 | 8.7 nM | >25 µM | >2873 |
Note: The CC50 value for this compound was visually estimated from a graph in the cited source and is presented as greater than 10 µM. The EC50 and CC50 values for comparator drugs are approximate values compiled from various sources and are intended for general comparison.
Cross-Resistance and Combination Potential
A significant advantage of this compound is its lack of cross-resistance with other classes of HCV inhibitors.[4] Studies have shown that viral variants resistant to NS3 protease inhibitors or NS5B polymerase inhibitors remain sensitive to this compound.[4] This suggests that this compound could be a valuable component of combination therapies, a cornerstone of modern HCV treatment. Furthermore, this compound has demonstrated synergistic antiviral effects when used in combination with NS3 protease inhibitors and both nucleoside and non-nucleoside NS5B polymerase inhibitors.[5]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay is widely used to quantify the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Cell Line: Human hepatoma cell lines that stably express an HCV subgenomic replicon, such as Huh-7 or its derivatives (e.g., Huh-luc/neo), are commonly used.[2][6] These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.[7]
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the cells. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of the antiviral compounds to ensure that the observed reduction in viral replication is not due to cell death. The MTS or MTT assay is a common method for this purpose.
Procedure:
-
Cell Seeding: Seed the same cell line used in the antiviral assay (e.g., Huh-7) in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTS/MTT Reagent Addition: Add the MTS or MTT reagent to each well and incubate for a few hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound and other major classes of HCV direct-acting antivirals.
Caption: Mechanism of action of this compound and comparator DAAs in the HCV life cycle.
Conclusion
This compound represents a promising anti-HCV agent with a novel mechanism of action targeting the NS4A protein. Its potent in-vitro activity against HCV genotype 1b, favorable selectivity index, and lack of cross-resistance with other major classes of DAAs make it a strong candidate for further development, particularly in combination therapies. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to advance the treatment of Hepatitis C.
References
- 1. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HuH7 Cells [cytion.com]
- 7. Antiviral treatment of hepatitis C virus infection and factors affecting efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of aCh-806: An In Vitro and In Vivo Analysis
A notable gap in publicly accessible data exists for the in vivo efficacy of aCh-806 (also known as this compound or GS-9132), a known Hepatitis C Virus (HCV) NS4A antagonist. While robust in vitro data demonstrates its potent antiviral activity, a direct comparison to its performance in animal models cannot be compiled from available scientific literature or clinical trial databases. This guide, therefore, presents the detailed in vitro efficacy of this compound and provides a framework for its in vivo comparison by examining standard methodologies and data from related antiviral compounds.
In Vitro Efficacy of this compound
This compound has been identified as a potent inhibitor of HCV replication in cell-based assays. The primary mechanism of action involves the antagonism of the viral non-structural protein 4A (NS4A), which is a critical cofactor for the NS3 protease and essential for the formation of the viral replication complex.
| Compound | Assay Type | Cell Line | Target | Efficacy Metric (EC₅₀) | Reference |
| This compound | HCV Replicon Assay | Huh-luc/neo | NS4A | 14 nM | [1] |
| BILN 2061 | HCV Replicon Assay | Huh-7 | NS3/4A Protease | 9.33 nM | [2] |
| ABT-450 | HCV Replicon Assay (Genotype 1b) | Stable Replicon Cells | NS3/4A Protease | 0.21 nM |
In Vivo Efficacy Comparison
As of late 2025, specific in vivo efficacy data for this compound from preclinical animal models is not available in the public domain. Research on HCV in small animal models is inherently challenging due to the virus's narrow host range, which is primarily limited to humans and chimpanzees. Modern studies often employ sophisticated models such as immunodeficient mice with human liver xenografts.
The following table illustrates how a comparative analysis would be presented if data were available, using representative data points for other classes of HCV inhibitors.
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Comparator: NS3/4A Inhibitor (e.g., BILN 2061) | Human liver chimeric mice | Varies | Reduction in HCV RNA | Dose-dependent viral load reduction |
| Comparator: NS5B Inhibitor (e.g., Sofosbuvir) | Human liver chimeric mice | Varies | Reduction in HCV RNA | Significant viral load reduction |
Experimental Protocols
In Vitro: HCV Replicon Assay
The in vitro efficacy of this compound was determined using a well-established HCV replicon assay.
-
Cell Seeding : Huh-luc/neo cells, which contain an HCV replicon with a luciferase reporter gene, are seeded in 96-well plates at a density of 8,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[1]
-
Compound Addition : One day after seeding, this compound is serially diluted in dimethyl sulfoxide (DMSO) and added to the cells. The final DMSO concentration is maintained at 0.5%.[1]
-
Incubation : The cells are incubated with the compound for three days.[1]
-
Data Analysis : The inhibition of HCV replicon replication is quantified by measuring the luciferase activity. The EC₅₀ value, the concentration at which a 50% reduction in luciferase activity is observed, is then calculated.[1]
In Vivo: Efficacy in Human Liver Chimeric Mouse Model (General Protocol)
A standard protocol for evaluating the in vivo efficacy of an anti-HCV compound would involve the following steps.
-
Animal Model : Utilize immunodeficient mice (e.g., SCID) that have been transplanted with human hepatocytes, creating a "humanized" liver susceptible to HCV infection.
-
Infection : Mice are infected with a patient-derived HCV strain. Viral load is monitored to confirm established infection.
-
Treatment : The test compound (e.g., this compound) is administered orally or via another appropriate route, once or twice daily for a specified period (e.g., 1-4 weeks). A vehicle control group is run in parallel.
-
Monitoring : Blood samples are collected at regular intervals to quantify HCV RNA levels using real-time PCR.
-
Endpoint Analysis : The primary efficacy endpoint is the log₁₀ reduction in HCV RNA compared to the vehicle control group. Liver tissue may also be analyzed for viral RNA and protein levels.
Visualizing Pathways and Workflows
To better understand the context of this compound's activity and the process of its evaluation, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.
Caption: Mechanism of this compound in the HCV replication cycle.
Caption: General workflow for antiviral drug development.
References
A Head-to-Head Comparison of HCV NS3/4A Protease-Targeting Antivirals: ACH-806, Glecaprevir, and Paritaprevir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ACH-806, an NS4A antagonist, with two approved and widely used NS3/4A protease inhibitors, Glecaprevir and Paritaprevir, for the treatment of Hepatitis C Virus (HCV) infection. While direct head-to-head clinical trial data for this compound against Glecaprevir or Paritaprevir is unavailable due to the discontinuation of this compound's clinical development, this guide offers a comprehensive comparison based on available preclinical and clinical data, focusing on their mechanism of action, in vitro potency, and clinical trial outcomes.
Executive Summary
This compound demonstrated a novel mechanism of action by targeting the HCV NS4A protein, a critical cofactor for the NS3 protease. Despite showing significant antiviral activity in early clinical trials, its development was halted due to safety concerns, specifically small, reversible elevations in serum creatinine. In contrast, Glecaprevir and Paritaprevir, both direct-acting NS3/4A protease inhibitors, have successfully completed extensive clinical development and are key components of highly effective combination therapies for HCV, demonstrating high rates of sustained virologic response (SVR) across various patient populations.
Data Presentation
Table 1: In Vitro Antiviral Activity
| Compound | Target | HCV Genotype | EC50 (nM) | Cell System |
| This compound | NS4A | 1b | 14 | HCV Replicon Cells |
| Glecaprevir | NS3/4A Protease | 1a | 3.5 | Recombinant Enzyme Assay |
| 1b | 11.3 | Recombinant Enzyme Assay | ||
| 2a, 2b, 3a, 4a, 5a, 6a | 3.5 - 11.3 | Recombinant Enzyme Assay | ||
| Paritaprevir | NS3/4A Protease | 1a, 1b, 2a, 3a, 4a, 6a | Sub-nanomolar to nanomolar range | In vitro activity demonstrated |
Table 2: Clinical Trial Efficacy Overview (Genotype 1)
| Drug Regimen | Trial Name | Patient Population | Treatment Duration | SVR12 Rate |
| This compound (GS-9132) | Phase 1b/2 (First Cohort) | Genotype 1 HCV-infected | Not specified | Data not publicly available; described as "significant reductions in hepatitis C viral load"[1][2] |
| Glecaprevir/Pibrentasvir | SURVEYOR-I & II | Treatment-naïve, non-cirrhotic | 8 or 12 weeks | 97-100%[3] |
| Paritaprevir/Ritonavir/Ombitasvir ± Dasabuvir (3D Regimen) | PEARL-III & IV | Treatment-naïve, non-cirrhotic | 12 weeks | 99-100% (Genotype 1b), 90-97% (Genotype 1a)[4][5] |
Note: The clinical development of this compound was discontinued, and as such, extensive SVR data from large-scale clinical trials are not available.
Mechanism of Action
HCV NS3/4A protease is a crucial enzyme in the viral replication cycle, responsible for cleaving the HCV polyprotein into functional non-structural proteins.
This compound acts as an antagonist of NS4A. Instead of directly inhibiting the NS3 protease active site, it binds to the NS4A protein, which is an essential cofactor for the proper folding and function of the NS3 protease. This interaction disrupts the NS3-NS4A complex, leading to altered protein composition and inactivation of the viral replication complex.[6]
Glecaprevir and Paritaprevir are direct-acting inhibitors of the NS3/4A serine protease. They bind to the active site of the enzyme, blocking its proteolytic activity and thereby preventing the maturation of viral proteins necessary for replication.[7][8]
Mandatory Visualization
Figure 1: Mechanisms of action for this compound and direct-acting NS3/4A protease inhibitors.
Experimental Protocols
In Vitro HCV Replicon Assay (for this compound)
This assay is a standard method to evaluate the antiviral activity of compounds against HCV replication in a cell-based system.
1. Cell Culture:
-
Huh-7 human hepatoma cells harboring an HCV genotype 1b subgenomic replicon are used. These cells are engineered to contain a portion of the HCV genome that can replicate autonomously.
-
The replicon often contains a reporter gene, such as luciferase, to allow for easy quantification of viral replication.
2. Compound Treatment:
-
Replicon-containing cells are seeded in multi-well plates.
-
The cells are then treated with serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
3. Incubation:
-
The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.
4. Measurement of HCV Replication:
-
If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of HCV replication.
-
Alternatively, HCV RNA levels can be quantified directly using real-time reverse transcription-polymerase chain reaction (RT-PCR).
5. Data Analysis:
-
The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The EC50 represents the concentration of the compound that inhibits 50% of HCV replication.
Clinical Trial Design and HCV RNA Quantification (for Glecaprevir and Paritaprevir)
The clinical development programs for Glecaprevir (in combination with Pibrentasvir) and Paritaprevir (as part of the 3D regimen) involved multiple Phase 2 and 3 clinical trials. The general design and key methodologies are outlined below.
1. Study Design (Example: SURVEYOR and PEARL trials):
-
Phase: Phase 2 and 3, multicenter, randomized, open-label or double-blind, active- or placebo-controlled studies.[3][4][5]
-
Patient Population: Treatment-naïve or treatment-experienced adults with chronic HCV infection of specific genotypes (e.g., genotype 1). Patients with and without compensated cirrhosis were often enrolled in separate cohorts or studies.[3][4][5]
-
Intervention: Patients received the investigational regimen (e.g., Glecaprevir/Pibrentasvir or the Paritaprevir-containing 3D regimen) for a specified duration (e.g., 8, 12, or 24 weeks).[3][4][5]
-
Primary Endpoint: The primary efficacy endpoint was typically Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification (LLOQ) 12 weeks after the end of treatment.[3][4][5]
2. HCV RNA Quantification:
-
Method: Plasma HCV RNA levels were quantified using a validated real-time reverse transcription-polymerase chain reaction (RT-PCR) assay, such as the COBAS AmpliPrep/COBAS TaqMan HCV Test.[9]
-
Lower Limit of Quantification (LLOQ): The LLOQ of these assays is typically around 15-25 IU/mL.[9]
-
Sampling Timepoints: HCV RNA levels were measured at baseline, at various time points during treatment (e.g., weeks 4, 8), at the end of treatment, and at post-treatment follow-up visits (e.g., weeks 4, 12, and 24) to determine SVR.
Figure 2: A generalized workflow for a Phase 3 clinical trial of an HCV direct-acting antiviral.
Conclusion
This compound represented a promising and novel approach to HCV therapy by targeting the NS4A cofactor. Its in vitro potency was in the low nanomolar range, comparable to other potent anti-HCV agents. However, its clinical development was prematurely terminated due to safety signals, precluding the generation of robust clinical efficacy data necessary for a direct comparison with established therapies.
Glecaprevir and Paritaprevir, as direct inhibitors of the NS3/4A protease, have become integral components of highly successful, all-oral combination regimens for the treatment of chronic HCV infection. Their extensive clinical trial programs have demonstrated high SVR rates and favorable safety profiles, solidifying their roles in the current landscape of HCV therapeutics. While the novel mechanism of this compound was validated in early human studies, the clinical success of direct-acting NS3/4A protease inhibitors like Glecaprevir and Paritaprevir has set a high bar for both efficacy and safety in the development of new anti-HCV agents.
References
- 1. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paritaprevir/ritonavir/ombitasvir plus dasabuvir with ribavirin for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AbbVie 3D HCV regimen well-tolerated in PEARL trials | aidsmap [aidsmap.com]
- 6. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Randomized phase 3 trial of ombitasvir/paritaprevir/ritonavir for hepatitis C virus genotype 1b–infected Japanese patients with or without cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
